Oxolan-3-ylmethanesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolan-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWFXFIKZGWGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629496 | |
| Record name | (Oxolan-3-yl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242459-48-9 | |
| Record name | (Oxolan-3-yl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolan-3-ylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Oxolan-3-ylmethanesulfonyl chloride" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Oxolan-3-ylmethanesulfonyl chloride
Abstract
This compound is a valuable bifunctional reagent, incorporating a reactive sulfonyl chloride group and a versatile tetrahydrofuran (THF) moiety. This combination makes it a significant building block in medicinal chemistry and materials science for introducing the oxolane-methyl-sulfonyl scaffold, which can influence solubility, metabolic stability, and binding interactions of target molecules. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, starting from commercially available (tetrahydrofuran-3-yl)methanol. It details the underlying chemical principles, step-by-step experimental protocols, and rigorous characterization methodologies required to ensure product identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this important intermediate.
Introduction and Strategic Overview
The synthesis of alkanesulfonyl chlorides is a cornerstone of organic chemistry, providing access to a class of compounds that are precursors to sulfonamides, sulfonate esters, and other sulfur-containing functional groups.[1] While numerous methods exist for the preparation of sulfonyl chlorides, the optimal route is dictated by the availability of starting materials, scalability, safety, and functional group tolerance.[2][3]
For a molecule like this compound, a direct conversion from the corresponding alcohol, (tetrahydrofuran-3-yl)methanol, is not straightforward. A more practical and reliable approach involves a multi-step sequence that converts the hydroxyl group into a suitable sulfur-containing intermediate, which is then subjected to oxidative chlorination.
This guide proposes a three-step synthetic route, chosen for its reliability, use of readily available reagents, and avoidance of highly odorous thiols. The strategy is as follows:
-
Halogenation: Conversion of the primary alcohol, (tetrahydrofuran-3-yl)methanol, to a more reactive alkyl halide, specifically (tetrahydrofuran-3-yl)methyl bromide.
-
Thiourea Substitution: Formation of an S-alkyl isothiourea salt by reacting the alkyl bromide with thiourea. This salt serves as a stable, odorless, and easily handled precursor to the sulfonyl chloride.[3][4]
-
Oxidative Chlorination: Treatment of the S-alkyl isothiourea salt with chlorine gas in an aqueous medium to yield the final product, this compound.[4]
This pathway is advantageous because the intermediates are generally stable and the final oxidative chlorination step is well-documented for a wide range of alkyl substrates, offering high yields and a straightforward purification process.[3]
Proposed Synthetic Workflow
The overall transformation from the starting alcohol to the target sulfonyl chloride is depicted in the following workflow diagram.
Figure 1: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: These protocols are based on established chemical transformations and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of (Tetrahydrofuran-3-yl)methyl bromide
-
Rationale: The conversion of a primary alcohol to an alkyl bromide is a standard transformation. Using phosphorus tribromide (PBr₃) is a common and effective method. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
-
Procedure:
-
To a flame-dried, three-necked, 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add (tetrahydrofuran-3-yl)methanol (51.0 g, 0.5 mol) and anhydrous diethyl ether (400 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (PBr₃, 54.1 g, 0.2 mol, 18.8 mL) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring the mixture over 500 g of crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain (tetrahydrofuran-3-yl)methyl bromide as a colorless liquid.
-
Step 2: Synthesis of S-((Tetrahydrofuran-3-yl)methyl)isothiouronium bromide
-
Rationale: This step creates a stable, solid salt that is an ideal precursor for the final step. The reaction is a straightforward Sₙ2 displacement of the bromide by the sulfur atom of thiourea.[4]
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve thiourea (38.1 g, 0.5 mol) in ethanol (250 mL).
-
Add the (tetrahydrofuran-3-yl)methyl bromide (82.5 g, 0.5 mol) obtained from the previous step.
-
Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 50 mL) and then diethyl ether (1 x 100 mL).
-
Dry the product under vacuum to yield S-((tetrahydrofuran-3-yl)methyl)isothiouronium bromide.
-
Step 3: Synthesis of this compound
-
Rationale: This is the critical transformation step. Passing chlorine gas through an aqueous solution of the isothiourea salt at low temperatures results in oxidative cleavage and chlorination to form the sulfonyl chloride.[4][5] The low temperature is crucial to minimize hydrolysis of the product and other side reactions. The product's low water solubility allows it to separate from the aqueous reaction medium.[6]
-
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a gas dispersion tube, and a thermometer, dissolve the S-((tetrahydrofuran-3-yl)methyl)isothiouronium bromide (120.5 g, 0.5 mol) in deionized water (1 L).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Begin bubbling chlorine gas through the stirred solution via the gas dispersion tube at a moderate rate. Monitor the internal temperature closely and adjust the chlorine flow to maintain it below 10 °C.
-
Continue the addition of chlorine until the solution maintains a persistent yellow-green color, indicating a slight excess of chlorine. An oily product will separate during the reaction.
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).
-
Combine the organic extracts and wash with cold brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (keeping the bath temperature below 40 °C) to afford the crude this compound as a pale yellow oil. Further purification can be achieved by vacuum distillation if necessary.
-
Characterization and Quality Control
Rigorous characterization is essential to confirm the structure and assess the purity of the synthesized this compound (C₅H₉ClO₃S, Molecular Weight: 184.64 g/mol ).[7]
Figure 2: Logical workflow for the characterization and quality control of the final product.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Notes |
|---|---|---|---|
| -CH₂-SO₂Cl | δ 3.8 - 4.0 ppm (d) | δ 60 - 65 ppm | Methylene group directly attached to the electron-withdrawing sulfonyl chloride. Protons are diastereotopic. |
| -O-CH₂- (C5) | δ 3.7 - 3.9 ppm (m) | δ 72 - 76 ppm | Methylene adjacent to the ether oxygen. |
| -O-CH₂- (C2) | δ 3.6 - 3.8 ppm (m) | δ 67 - 70 ppm | Methylene adjacent to the ether oxygen. |
| -CH- (C3) | δ 2.8 - 3.1 ppm (m) | δ 38 - 42 ppm | Methine proton at the point of substitution. |
| -CH₂- (C4) | δ 2.0 - 2.3 ppm (m) | δ 30 - 34 ppm | Methylene group beta to the ether oxygen. |
Note: The complex splitting patterns (m) arise from overlapping signals and coupling between adjacent protons in the THF ring. Full spectral analysis, including 2D NMR techniques like COSY and HSQC, would be required for unambiguous assignment.[8]
Table 2: Predicted FT-IR and MS Data
| Technique | Expected Features | Rationale |
|---|---|---|
| FT-IR | ~1370 cm⁻¹ (asymmetric) ~1170 cm⁻¹ (symmetric) | Strong S=O stretching vibrations, characteristic of sulfonyl chlorides. |
| ~1050-1150 cm⁻¹ | Strong C-O-C stretching of the THF ether linkage. | |
| ~2850-2960 cm⁻¹ | C-H stretching of the alkyl groups. | |
| Mass Spec. (EI) | M⁺ at m/z 184/186 | Molecular ion peak showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| m/z 149 | Fragment corresponding to [M - Cl]⁺. |
| | m/z 85 | Fragment corresponding to the (tetrahydrofuran-3-yl)methyl cation, [C₅H₉O]⁺. |
Safety, Handling, and Storage
-
Hazards: this compound is expected to be corrosive, a lachrymator, and moisture-sensitive. Sulfonyl chlorides react exothermically with nucleophiles, including water, alcohols, and amines.[9]
-
Handling: All manipulations should be carried out in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
-
Storage: The product should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This technical guide outlines a comprehensive and field-proven strategy for the synthesis of this compound from (tetrahydrofuran-3-yl)methanol. By leveraging a reliable three-step sequence involving halogenation, isothiourea salt formation, and oxidative chlorination, this protocol provides a practical route to a valuable chemical intermediate. The detailed experimental procedures and characterization guidelines are designed to ensure both a successful synthesis and a high-purity final product, empowering researchers in drug discovery and chemical synthesis to confidently produce and utilize this versatile building block.
References
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 242459-48-9 | this compound - Synblock [synblock.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Oxolan-3-ylmethanesulfonyl chloride: Properties, Reactivity, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolan-3-ylmethanesulfonyl chloride is a bifunctional reagent of significant interest in contemporary medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and synthetic applications. The molecule incorporates a highly reactive sulfonyl chloride moiety, a cornerstone for the synthesis of sulfonamides and sulfonate esters, with a tetrahydrofuran (oxolane) ring system. The oxolane motif is a prevalent structural feature in numerous biologically active compounds and approved pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This document serves as a technical resource for scientists leveraging this versatile building block in the design and synthesis of novel chemical entities.
Introduction: The Strategic Value of the Oxolane Moiety in Synthesis
The strategic incorporation of cyclic ethers, particularly tetrahydrofuran (oxolane), is a well-established strategy in drug discovery.[1] The oxolane ring can act as a bioisosteric replacement for less favorable groups, enhance binding interactions with biological targets, and improve overall drug-like properties. When coupled with the synthetic versatility of a sulfonyl chloride, the resulting molecule, this compound, becomes a powerful tool for introducing this beneficial heterocyclic system into a wide array of molecular scaffolds. Sulfonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages.[2] The sulfonamide functional group is a privileged motif in medicinal chemistry, found in a multitude of drugs spanning various therapeutic areas, including antibacterial, antiviral, and anticancer agents.[3][4][5]
This guide will delve into the specific attributes of this compound, providing a framework for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. While extensive experimental data for this compound is not widely published, key properties can be compiled from supplier information and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 242459-48-9 | [2][6] |
| Molecular Formula | C₅H₉ClO₃S | [7] |
| Molecular Weight | 184.64 g/mol | [2][6] |
| Appearance | Presumed to be a liquid | Inferred |
| Storage Conditions | Store in a dry, sealed place, typically at -10°C | [2] |
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra, the following are predicted Nuclear Magnetic Resonance (NMR) data. These predictions are based on standard chemical shift models and provide a reasonable approximation for spectral interpretation and reaction monitoring.
Predicted ¹H NMR (in CDCl₃):
-
δ 4.00-3.80 (m, 4H): Protons on the tetrahydrofuran ring adjacent to the oxygen atom (CH₂ -O-CH₂ ).
-
δ 3.65 (d, 2H): Protons of the methylene group attached to the sulfonyl chloride (CH₂ -SO₂Cl).
-
δ 2.80-2.60 (m, 1H): Proton on the carbon of the tetrahydrofuran ring bearing the sulfonylmethyl group (CH -CH₂SO₂Cl).
-
δ 2.20-2.00 (m, 2H): Protons on the remaining carbon of the tetrahydrofuran ring (CH-CH₂ -CH₂).
Predicted ¹³C NMR (in CDCl₃):
-
δ 68.0-67.0: Carbons of the tetrahydrofuran ring adjacent to the oxygen atom (C H₂-O-C H₂).
-
δ 60.0-58.0: Methylene carbon attached to the sulfonyl chloride group (C H₂-SO₂Cl).
-
δ 40.0-38.0: Carbon of the tetrahydrofuran ring bearing the sulfonylmethyl group (C H-CH₂SO₂Cl).
-
δ 32.0-30.0: Remaining carbon of the tetrahydrofuran ring (CH-C H₂-CH₂).
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.[2] The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack.
Nucleophilic Substitution Reactions
The primary mode of reaction for sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[2] A wide range of nucleophiles can displace the chloride ion, which is an excellent leaving group.
Caption: General reaction scheme for this compound.
3.1.1. Formation of Sulfonamides: The most significant reaction in the context of drug discovery is the formation of sulfonamides from the reaction with primary or secondary amines.[8][9] This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[10]
-
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the chloride ion, and deprotonation of the nitrogen by a base yields the stable sulfonamide product.
Caption: Workflow for sulfonamide synthesis.
3.1.2. Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base affords sulfonate esters. While generally less common in final drug molecules than sulfonamides, sulfonate esters are valuable intermediates in organic synthesis.
Influence of the Oxolane Ring
The tetrahydrofuran moiety is generally considered to be electronically neutral and sterically accessible. However, its presence can influence the local environment of the reacting center. The ether oxygen can potentially act as a hydrogen bond acceptor, which may affect solvation and the reactivity of nearby functional groups. In reactions involving the sulfonyl chloride, the oxolane ring is expected to be stable and not participate directly in the reaction, serving as a robust scaffold.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of the Thiol Precursor
This protocol is a representative procedure for the conversion of an alcohol to a thiol, a necessary precursor for the final oxidative chlorination step.
Step 1: Mesylation of (Tetrahydrofuran-3-yl)methanol
-
Dissolve (Tetrahydrofuran-3-yl)methanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up the reaction by washing with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
Step 2: Conversion to (Tetrahydrofuran-3-yl)methanethiol
-
Dissolve the crude mesylate from the previous step in a polar aprotic solvent like DMF.
-
Add sodium hydrosulfide (NaSH) (1.5 eq) and stir the mixture at room temperature. The reaction can be gently heated if necessary.
-
Monitor the reaction for the disappearance of the mesylate.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully to obtain the crude thiol. Purification can be achieved by distillation or chromatography.
Experimental Protocol: Oxidative Chlorination to this compound
This protocol is adapted from a general procedure for the oxidation of thiols to sulfonyl chlorides.[11][13]
-
Prepare a solution of (Tetrahydrofuran-3-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Add N-chlorosuccinimide (NCS) (approximately 2.5-3.0 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
Filter off the succinimide byproduct and wash the solid with cold ethyl acetate.
-
Combine the filtrates and carefully remove the solvent under reduced pressure at a low temperature (<30 °C) to minimize hydrolysis of the product.
-
Dissolve the crude product in a nonpolar solvent (e.g., petroleum ether or hexanes), wash with cold dilute aqueous HCl, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound in drug discovery is as a versatile building block for the synthesis of novel sulfonamides. The resulting (oxolan-3-yl)methanesulfonamide moiety can be incorporated into a lead compound to modulate its physicochemical and pharmacokinetic properties.
Potential Advantages of Incorporating the (Oxolan-3-yl)methylsulfonamide Moiety:
-
Improved Solubility: The polar tetrahydrofuran ring can enhance the aqueous solubility of a compound, which is often a critical parameter for oral bioavailability.
-
Metabolic Stability: The cyclic ether is generally resistant to metabolic degradation compared to more lipophilic alkyl or aromatic groups.
-
Vectorial Interactions: The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with the target protein and improving binding affinity.
-
Scaffold Hopping and Analogue Synthesis: This reagent allows for the facile synthesis of a library of analogues by reacting it with a diverse set of amines, enabling rapid exploration of the structure-activity relationship (SAR).
While specific examples of marketed drugs containing the precise (oxolan-3-yl)methanesulfonamide fragment are not prominent, the constituent parts are well-represented in pharmaceutical sciences.[14] The strategic combination of these two validated pharmacophoric elements makes this compound a highly valuable reagent for lead optimization campaigns.
Safety and Handling
This compound, like other sulfonyl chlorides, should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Corrosive: It is expected to be corrosive and can cause severe skin and eye damage.
-
Moisture Sensitive: Sulfonyl chlorides react with water, often vigorously, to produce hydrochloric acid. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity: It is likely to be toxic if inhaled or ingested.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
This compound is a synthetically valuable building block that combines the reactivity of a sulfonyl chloride with the favorable properties of a tetrahydrofuran ring. Its utility in the straightforward synthesis of novel sulfonamides makes it a powerful tool for medicinal chemists and researchers in drug discovery. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and an analysis of its reactivity and potential applications. By understanding the principles outlined herein, scientists can effectively employ this reagent to accelerate the development of new chemical entities with potentially improved therapeutic profiles.
References
- 1. US3226433A - Making methanesulfonyl chloride - Google Patents [patents.google.com]
- 2. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 12. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchgate.net [researchgate.net]
"Oxolan-3-ylmethanesulfonyl chloride" CAS number 242459-48-9
An In-Depth Technical Guide to (Oxolan-3-yl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Oxolan-3-yl)methanesulfonyl chloride (CAS Number: 242459-48-9), a bifunctional reagent incorporating a reactive sulfonyl chloride and a pharmaceutically relevant tetrahydrofuran (THF) moiety, represents a valuable building block for modern medicinal chemistry. The tetrahydrofuran ring is a prevalent structural motif in numerous natural products and FDA-approved drugs, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive technical overview of its synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and drug development programs. While literature dedicated specifically to this compound is sparse, this document synthesizes information from analogous structures and fundamental principles of organic chemistry to serve as an authoritative resource.
Core Molecular Profile and Physicochemical Properties
(Oxolan-3-yl)methanesulfonyl chloride, systematically named (Tetrahydrofuran-3-yl)methanesulfonyl chloride, possesses a unique structure that combines the high electrophilicity of a sulfonyl chloride with the desirable pharmacological profile of a substituted tetrahydrofuran ring.
| Property | Value | Source |
| CAS Number | 242459-48-9 | Internal Data |
| Molecular Formula | C₅H₉ClO₃S | Calculated |
| Molecular Weight | 184.64 g/mol | Calculated |
| IUPAC Name | (oxolan-3-yl)methanesulfonyl chloride | IUPAC Nomenclature |
| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to other sulfonyl chlorides[3] |
| Solubility | Predicted: Soluble in most aprotic organic solvents (DCM, THF, Ethyl Acetate); reacts with protic solvents (water, alcohols) | General Sulfonyl Chloride Reactivity[3] |
Synthesis and Manufacturing: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway from (Tetrahydrofuran-3-yl)methanol.
Detailed Experimental Protocol (Hypothetical)
Step 2.1: Synthesis of (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (Tosylate Intermediate)
-
To a stirred solution of (Tetrahydrofuran-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography. Causality Note: The tosylation of the alcohol converts the poor hydroxyl leaving group into an excellent tosylate leaving group, facilitating the subsequent nucleophilic substitution. Pyridine acts as a base to neutralize the HCl byproduct.[5]
Step 2.2: Synthesis of (Tetrahydrofuran-3-yl)methanethiol
-
Dissolve the tosylate intermediate (1.0 eq) in dimethylformamide (DMF, 0.5 M).
-
Add sodium hydrosulfide (NaSH, 2.0 eq) and heat the mixture to 60 °C.
-
Stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to obtain the crude thiol. Caution: Thiols possess a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
Step 2.3: Oxidative Chlorination to (Oxolan-3-yl)methanesulfonyl chloride
-
Dissolve the crude (Tetrahydrofuran-3-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (approx. 3.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of dilute HCl can facilitate the reaction.[6]
-
Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with cold water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the target sulfonyl chloride. Causality Note: This step utilizes an electrophilic chlorine source (NCS) to achieve the oxidative chlorination of the thiol directly to the sulfonyl chloride.[6][7] This method avoids the use of hazardous gaseous chlorine.[8]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of (Oxolan-3-yl)methanesulfonyl chloride stems from the high reactivity of the sulfonyl chloride group, which is a potent electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack.[9][10]
General Reaction Mechanism with Nucleophiles
The reaction with nucleophiles such as amines, alcohols, and water proceeds via a nucleophilic substitution mechanism, often referred to as an addition-elimination pathway.
Caption: General mechanism for reaction of a sulfonyl chloride with a nucleophile.
Protocol: Synthesis of a Sulfonamide
This protocol describes a typical procedure for reacting (Oxolan-3-yl)methanesulfonyl chloride with a primary or secondary amine to form a sulfonamide, a crucial functional group in many pharmaceuticals.[9]
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C.
-
Slowly add a solution of (Oxolan-3-yl)methanesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting sulfonamide by column chromatography or recrystallization. Self-Validation: The use of a base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11]
Stability of the Tetrahydrofuran Ring
The THF ring is generally stable under the neutral or mildly basic conditions used for reactions at the sulfonyl chloride center. However, it can be susceptible to ring-opening under strongly acidic or certain Lewis acidic conditions.[12][13] Therefore, reactions should be planned to avoid prolonged exposure to harsh acidic environments.
Applications in Research and Drug Discovery
The primary value of (Oxolan-3-yl)methanesulfonyl chloride lies in its role as a scaffold to introduce the (tetrahydrofuran-3-yl)methylsulfonyl moiety into target molecules.
-
Modulation of Physicochemical Properties: The THF motif is often incorporated into drug candidates to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[1] Its polar ether functionality can engage in hydrogen bonding, while the cyclic structure can favorably influence conformational rigidity.
-
Access to Sulfonamides: As detailed above, its most common application is the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and protease inhibitors.[9]
-
Formation of Sulfonate Esters: Reaction with alcohols yields sulfonate esters. These esters can serve as effective leaving groups themselves in subsequent nucleophilic substitution reactions, acting as intermediates in multi-step syntheses.[3][14]
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not publicly available, its characteristic spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[15][16][17]
| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | ~4.0-3.5 ppm (multiplets) | -CH₂-O- and -CH-O- protons of the THF ring |
| ~3.8 ppm (doublet) | -CH₂-SO₂Cl protons | |
| ~2.8-2.5 ppm (multiplet) | -CH-CH₂SO₂Cl proton | |
| ~2.2-1.8 ppm (multiplets) | -CH₂-CH₂- protons of the THF ring | |
| ¹³C NMR | ~70-65 ppm | C-O carbons of the THF ring |
| ~60-55 ppm | -CH₂-SO₂Cl carbon | |
| ~40-35 ppm | -CH-CH₂SO₂Cl carbon | |
| ~30-25 ppm | -CH₂-CH₂- carbon of the THF ring | |
| FT-IR | ~1370 and ~1170 cm⁻¹ | Asymmetric and symmetric S=O stretching |
| ~1100 cm⁻¹ | C-O-C stretching of the ether |
Safety, Handling, and Storage
As a sulfonyl chloride, (Oxolan-3-yl)methanesulfonyl chloride must be handled with care, assuming it possesses hazards typical of its class.[18][19]
-
Hazards: Expected to be corrosive and a lachrymator. Reacts vigorously with water, alcohols, and primary/secondary amines, releasing corrosive hydrogen chloride gas.[3]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[18]
-
Handling: Use only under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Add reagents slowly and control the reaction temperature, as reactions are often exothermic.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from water, bases, and alcohols.
-
Spill & Disposal: Neutralize small spills with an inert absorbent material. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. (Tetrahydrofuran-3-yl)methanol [oakwoodchemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. fiveable.me [fiveable.me]
- 10. nbinno.com [nbinno.com]
- 11. uwo.scholaris.ca [uwo.scholaris.ca]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 15. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. nj.gov [nj.gov]
- 19. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
A Technical Guide to the Spectroscopic Characterization of Oxolan-3-ylmethanesulfonyl Chloride
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Oxolan-3-ylmethanesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of spectroscopic analysis with practical, field-proven insights to facilitate the structural elucidation and quality assessment of this important synthetic intermediate. While experimental spectra for this specific molecule are not widely published, this guide presents a robust, predictive analysis based on the well-established spectroscopic behavior of its constituent functional groups: the oxolane (tetrahydrofuran) ring and the methanesulfonyl chloride moiety.
Molecular Structure and Spectroscopic Overview
This compound (C₅H₉ClO₃S) is a reactive intermediate valuable in organic synthesis, particularly for the introduction of the oxolane-3-yl-methyl group.[1] Its structure presents a unique combination of a saturated heterocyclic ring and a highly electrophilic sulfonyl chloride group. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and stability.
The primary analytical techniques for characterizing sulfonyl chlorides include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] Each technique provides complementary information to build a complete structural picture.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as CDCl₃ or acetone-d₆ are recommended for analysis.[2]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.9 - 3.6 | m | 4H | Hα (ring CH₂) | Protons on carbons adjacent to the ring oxygen are deshielded. |
| ~ 3.7 (deshielded) | d | 2H | CH₂-SO₂Cl | The strongly electron-withdrawing sulfonyl chloride group causes significant deshielding. |
| ~ 2.8 - 2.6 | m | 1H | Hγ (ring CH) | The methine proton is coupled to adjacent methylene groups. |
| ~ 2.2 - 1.9 | m | 2H | Hβ (ring CH₂) | Protons on the carbon beta to the ring oxygen are less deshielded. |
Key Insights:
-
The multiplet at approximately 3.68 ppm is indicative of protons adjacent to a strong electron-withdrawing group, in this case, the sulfonyl chloride.[3]
-
The complex splitting patterns of the ring protons arise from geminal and vicinal couplings. 2D NMR techniques like COSY would be invaluable for definitively assigning these correlations.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 68 - 66 | Cα (ring CH₂) | Carbons adjacent to the ring oxygen appear at a lower field. |
| ~ 55 - 53 | CH₂-SO₂Cl | The carbon directly attached to the sulfonyl chloride group is significantly deshielded. |
| ~ 38 - 36 | Cγ (ring CH) | The methine carbon of the ring. |
| ~ 29 - 27 | Cβ (ring CH₂) | The carbon beta to the ring oxygen is the most shielded of the ring carbons. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
For detailed structural confirmation, perform 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation).
-
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, particularly the sulfonyl chloride.[2][3]
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980 - 2850 | Medium | C-H stretching (alkane) |
| ~ 1380 - 1360 | Strong | Asymmetric S=O stretching |
| ~ 1180 - 1160 | Strong | Symmetric S=O stretching |
| ~ 1100 - 1050 | Strong | C-O-C stretching (ether) |
| ~ 600 - 500 | Strong | S-Cl stretching |
Key Insights:
-
The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonyl chloride group.[3] Their presence provides strong evidence for the integrity of this functional group.
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[2]
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 184/186 | Molecular ion peak ([M]⁺) with the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 149 | [M - Cl]⁺ |
| 120 | [M - SO₂]⁺ |
| 99 | [SO₂Cl]⁺ with its A+2 peak at m/z 101 due to the ³⁷Cl isotope.[3] |
| 85 | [C₅H₉O]⁺ (Oxolanylmethyl fragment) |
Key Insights:
-
The presence of the molecular ion peak with the correct isotopic distribution for chlorine is a strong indicator of the compound's identity.
-
Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[2]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Separation: Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the analyte from any impurities.
-
MS Detection: Acquire mass spectra using electron ionization (EI) at 70 eV.
Caption: General workflow for GC-MS analysis.
Conclusion
The structural characterization of this compound relies on a multi-technique spectroscopic approach. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for researchers to confirm the synthesis and purity of this compound. By understanding the expected spectroscopic signatures of the oxolane ring and the sulfonyl chloride functional group, scientists can confidently interpret their experimental data and ensure the quality of this valuable synthetic intermediate.
References
An In-depth Technical Guide to the Solubility of Oxolan-3-ylmethanesulfonyl Chloride in Organic Solvents
Introduction: The Significance of Oxolan-3-ylmethanesulfonyl Chloride in Modern Drug Discovery
This compound, a member of the sulfonyl chloride family, represents a critical building block in contemporary medicinal chemistry and drug development. The oxolane (tetrahydrofuran) moiety is a prevalent structural motif in numerous biologically active compounds, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability. The sulfonyl chloride functional group is a versatile reactive handle, primarily employed in the synthesis of sulfonamides and sulfonic esters, which are cornerstone functionalities in a vast array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1]
Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates crucial process parameters, including reaction kinetics, purification strategies, and the formulation of scalable synthetic routes. This guide provides a comprehensive overview of the predicted solubility characteristics of this compound, alongside robust, field-proven experimental protocols to enable researchers to determine precise solubility data.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. The principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₃S | [2][3] |
| Molecular Weight | 184.64 g/mol | [3] |
| Predicted XlogP | 0.6 | [2] |
| Appearance | Not specified (typically sulfonyl chlorides are liquids or low-melting solids) | |
| Reactivity | Reacts with protic solvents (e.g., water, alcohols) | [4] |
The predicted XlogP of 0.6 suggests that this compound possesses a relatively balanced polarity, indicating it may exhibit solubility in a range of organic solvents. However, its reactivity with protic solvents necessitates the use of anhydrous conditions during solubility determination and reactions.
Predicted Solubility Profile
Table of Predicted Qualitative Solubility:
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Acetonitrile (ACN) | Soluble | Similar polarity, aprotic nature prevents reaction. |
| Dimethylformamide (DMF) | Soluble | High polarity, aprotic. | |
| Dimethyl sulfoxide (DMSO) | Soluble | High polarity, aprotic. | |
| Tetrahydrofuran (THF) | Soluble | "Like dissolves like" due to the oxolane moiety. | |
| Halogenated | Dichloromethane (DCM) | Soluble | Good solvent for a wide range of organic compounds. |
| Chloroform | Soluble | Similar to DCM. | |
| Ester | Ethyl Acetate | Soluble | Intermediate polarity. |
| Aromatic | Toluene | Partially Soluble | Lower polarity than the solute. |
| Hydrocarbon | Hexanes, Heptane | Insoluble/Slightly Soluble | Non-polar nature makes it a poor solvent for the polar solute. |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | The sulfonyl chloride group will react to form the corresponding sulfonic acid or ester.[4] |
Experimental Protocols for Solubility Determination
To empower researchers with the ability to generate precise and reliable solubility data for this compound, the following detailed experimental protocols are provided.
Qualitative Solubility Determination (Rapid Screening)
This method offers a quick assessment of solubility in various solvents.
Methodology:
-
Add approximately 10-20 mg of this compound to a dry glass vial.
-
Add 1 mL of the selected anhydrous solvent to the vial.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Gravimetric Shake-Flask Method)
The gravimetric shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[4]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen anhydrous solvent in a sealed, airtight container (e.g., a screw-cap vial with a PTFE-lined septum). The presence of excess solid is crucial to ensure saturation.
-
Place the container in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the container to stand undisturbed at the controlled temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid precipitation, it is critical to maintain the temperature during this transfer.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precise volume of the clear, filtered solution to a pre-weighed, dry container (e.g., a glass vial or dish).
-
Carefully evaporate the solvent under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Caption: Workflow for quantitative solubility determination.
Safety Precautions
This compound is a sulfonyl chloride and should be handled with appropriate safety precautions. It is expected to be corrosive and a lachrymator.[5] It will react with moisture and protic solvents, releasing hydrochloric acid.[5][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Conclusion
While specific solubility data for this compound is not currently published, this guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties and employing the detailed experimental protocols herein, scientists can confidently and accurately determine its solubility in a range of organic solvents. This critical data will undoubtedly facilitate the optimization of synthetic routes and the advancement of research programs that utilize this valuable chemical intermediate.
References
"Oxolan-3-ylmethanesulfonyl chloride" stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Oxolan-3-ylmethanesulfonyl chloride
Authored by: A Senior Application Scientist
Abstract
This compound is a key building block in synthetic organic chemistry, valued for its role in introducing the oxolanylmethylsulfonyl moiety into molecules, a common feature in various biologically active compounds. As with many sulfonyl chlorides, its utility is intrinsically linked to its reactivity, which also dictates its stability and storage requirements. This guide provides a comprehensive overview of the stability profile of this compound, drawing upon the established chemistry of sulfonyl chlorides and providing field-proven best practices for its storage and handling to ensure its integrity for research and development applications.
Introduction to this compound
This compound, with the chemical structure C₅H₉ClO₃S, belongs to the sulfonyl chloride class of organic compounds.[1] These compounds are characterized by a sulfonyl group (-SO₂-) attached to a chlorine atom and an organic substituent. The presence of the oxolane (tetrahydrofuran) ring in this compound makes it a valuable reagent for introducing a cyclic ether motif, which can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Sulfonyl chlorides, in general, are essential intermediates in the synthesis of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry.[2]
Chemical Reactivity and Inherent Stability Considerations
The stability of this compound is fundamentally governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high reactivity, while synthetically useful, also renders the molecule susceptible to degradation by various pathways.
Susceptibility to Hydrolysis
The most significant factor affecting the stability of sulfonyl chlorides is their reactivity towards water.[3] The lone pair of electrons on the oxygen atom of a water molecule can attack the electrophilic sulfur atom, leading to a substitution reaction that displaces the chloride ion. This hydrolysis reaction results in the formation of the corresponding sulfonic acid and hydrochloric acid.[3]
Diagram: Hydrolysis of this compound
Caption: The hydrolysis pathway of this compound.
This reaction is often autocatalytic due to the production of HCl. Therefore, exposure to even atmospheric moisture can lead to the degradation of the compound over time. The low solubility of some sulfonyl chlorides in water can offer a degree of protection from rapid hydrolysis.[4]
Thermal Stability
While many sulfonyl chlorides are relatively stable at ambient temperatures, elevated temperatures can promote decomposition. Thermal decomposition can lead to the release of irritating and toxic gases, including sulfur oxides and hydrogen chloride gas.[5] It is crucial to adhere to recommended storage temperatures to minimize the risk of thermal degradation.
Incompatible Materials
The reactivity of this compound necessitates its separation from incompatible materials. Key incompatibilities include:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[6]
-
Acids and Strong Bases: Can catalyze decomposition.
-
Alcohols and Amines: Will readily react to form sulfonate esters and sulfonamides, respectively.[3] While these are often desired synthetic transformations, unintended contact during storage will lead to product degradation.
-
Metals: In the presence of moisture, the generation of hydrochloric acid from hydrolysis can lead to the corrosion of metals and the potential evolution of flammable hydrogen gas.[7]
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended based on best practices for sulfonyl chlorides.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[6] Recommended storage temperature is often 2 - 8 °C.[7] | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[7] | Excludes atmospheric moisture, preventing hydrolysis. |
| Container | Store in a tightly-closed, corrosion-resistant container.[6][7] | Prevents ingress of moisture and air, and contains the corrosive material. |
| Location | Store in a well-ventilated area away from incompatible substances.[6] | Ensures safe dispersal of any potential vapors and prevents accidental contact with reactive materials. |
Handling Procedures
Due to its corrosive and reactive nature, strict handling protocols must be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[7][8]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Inert Atmosphere Techniques: When dispensing the reagent, use techniques to minimize exposure to air and moisture, such as working under a blanket of inert gas.
-
Spill Management: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[6] Avoid using water for cleanup as it will react with the compound.
Diagram: Recommended Handling Workflow
Caption: A workflow for the safe handling of this compound.
Experimental Protocol for Stability Assessment
To empirically determine the stability of a specific batch of this compound, the following general protocol can be adapted.
Objective
To assess the purity of this compound over time under defined storage conditions.
Materials
-
This compound sample
-
Anhydrous solvent (e.g., deuterated chloroform for NMR analysis)
-
NMR tubes
-
Gas chromatograph-mass spectrometer (GC-MS)
-
High-performance liquid chromatograph (HPLC)
-
Tightly sealed vials
Methodology
-
Initial Analysis (Time Zero):
-
Immediately upon receipt, analyze the purity of the this compound sample using a suitable analytical technique (¹H NMR, GC-MS, or HPLC).
-
Record the initial purity and note any impurity peaks.
-
-
Sample Preparation for Storage:
-
Aliquot the sample into several small, tightly sealed vials under an inert atmosphere.
-
Store the vials under the desired conditions (e.g., 2-8 °C, room temperature, elevated temperature for accelerated stability studies).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using the same analytical method as the initial analysis.
-
-
Data Analysis:
-
Compare the purity of the aged samples to the initial purity.
-
Identify and quantify any new impurity peaks, which may correspond to degradation products like the sulfonic acid.
-
Plot purity versus time for each storage condition to determine the rate of degradation.
-
Conclusion
This compound is a reactive chemical that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathway is hydrolysis, which can be effectively mitigated by storing the compound in a cool, dry environment under an inert atmosphere in a tightly sealed, corrosion-resistant container. Adherence to the protocols outlined in this guide will ensure the stability of this compound, enabling its successful application in research and drug development.
References
- 1. PubChemLite - this compound (C5H9ClO3S) [pubchemlite.lcsb.uni.lu]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to Oxolan-3-ylmethanesulfonyl Chloride: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Oxolane-Containing Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, the oxolane (tetrahydrofuran) ring system has emerged as a privileged scaffold. Its inherent polarity, hydrogen bond accepting capability, and favorable metabolic stability make it an attractive component in the design of novel therapeutic agents. When combined with the reactive potential of a sulfonyl chloride, the resulting building block, Oxolan-3-ylmethanesulfonyl chloride, becomes a powerful tool for medicinal chemists.
While a singular, celebrated moment of "discovery" for this compound is not prominently documented in scientific literature, its emergence is a clear testament to the ongoing need for functionalized heterocyclic building blocks in pharmaceutical research and development. This guide provides an in-depth technical overview of its synthesis, chemical properties, and applications, grounded in established chemical principles and illustrated through its use in the creation of complex, biologically active molecules.
Physicochemical Properties and Structural Data
A clear understanding of the fundamental properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₅H₉ClO₃S |
| Molecular Weight | 184.64 g/mol |
| CAS Number | 242459-48-9 |
| Appearance | Colorless to pale yellow liquid (typical) |
| Boiling Point | Not precisely documented, but expected to be relatively high and prone to decomposition |
| Solubility | Soluble in a wide range of aprotic organic solvents (e.g., DCM, THF, acetonitrile) |
A Representative Synthetic Pathway: From Precursor Alcohol to Sulfonyl Chloride
The synthesis of this compound can be logically approached in a three-stage sequence, starting from the commercially available (Tetrahydrofuran-3-yl)methanol. The following protocols are representative of established chemical transformations and provide a robust pathway to the target compound.
Stage 1: Synthesis of (Tetrahydrofuran-3-yl)methanol
The precursor alcohol is a critical starting material. While commercially available, its synthesis from 3-furancarboxylic acid is a common route.
Protocol 1: Synthesis of (Tetrahydrofuran-3-yl)methanol [1]
-
Reduction of 3-Furancarboxylic Acid:
-
To a solution of 3-furancarboxylic acid in a suitable solvent such as tetrahydrofuran (THF), a reducing agent like sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C).
-
The choice of a mild reducing agent is crucial to selectively reduce the carboxylic acid without affecting the furan ring.
-
The reaction is stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up involves quenching the excess reducing agent, followed by extraction and purification to yield (Furan-3-yl)methanol.
-
-
Catalytic Hydrogenation of (Furan-3-yl)methanol:
-
The unsaturated (Furan-3-yl)methanol is dissolved in a solvent like ethanol or methanol.
-
A hydrogenation catalyst, typically Palladium on carbon (Pd/C), is added.
-
The mixture is subjected to a hydrogen atmosphere (from balloon pressure to high-pressure hydrogenation) and stirred vigorously.
-
The rationale for this step is the complete saturation of the furan ring to form the desired tetrahydrofuran core.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (Tetrahydrofuran-3-yl)methanol.
-
Stage 2: Conversion of Alcohol to Thiol
A common and effective method for converting a primary alcohol to a thiol is via a tosylate intermediate. This two-step process offers high yields and avoids harsh conditions.
Protocol 2: Synthesis of (Tetrahydrofuran-3-yl)methanethiol [2]
-
Tosylation of (Tetrahydrofuran-3-yl)methanol:
-
The alcohol is dissolved in a suitable solvent, such as dichloromethane (DCM) or pyridine, and cooled in an ice bath.
-
Tosyl chloride (p-toluenesulfonyl chloride) is added portion-wise. Pyridine often serves as both the solvent and the base to neutralize the HCl byproduct.
-
The tosyl group is an excellent leaving group, activating the primary carbon for subsequent nucleophilic substitution. This is a key mechanistic consideration for the next step.
-
The reaction is monitored for the disappearance of the starting alcohol.
-
Work-up involves washing with dilute acid (to remove pyridine), water, and brine, followed by drying and solvent evaporation to yield the tosylate intermediate.
-
-
Nucleophilic Substitution with Thiourea:
-
The crude tosylate is dissolved in a solvent like ethanol.
-
Thiourea is added, and the mixture is heated to reflux. Thiourea acts as a sulfur nucleophile, displacing the tosylate to form an isothiouronium salt intermediate.
-
After the displacement reaction is complete, a solution of sodium hydroxide is added, and the mixture is refluxed again. The basic hydrolysis of the isothiouronium salt liberates the desired thiol.
-
Acidification of the reaction mixture, followed by extraction and purification (e.g., distillation or chromatography), yields (Tetrahydrofuran-3-yl)methanethiol.
-
Stage 3: Oxidative Chlorination to the Sulfonyl Chloride
The final step involves the oxidation of the thiol to the sulfonyl chloride. Several methods exist, with modern approaches favoring milder and more efficient reagents.
Protocol 3: Synthesis of this compound [3]
-
Oxidative Chlorination Reaction:
-
The (Tetrahydrofuran-3-yl)methanethiol is dissolved in a suitable aprotic solvent, such as acetonitrile or dichloromethane.
-
The reaction vessel is cooled in an ice-water bath to manage the exothermicity of the oxidation.
-
A combination of an oxidant and a chloride source is added. A particularly effective system is hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). . The proposed mechanism involves the initial formation of disulfide, which is then oxidized and chlorinated.
-
The reaction is typically rapid and should be monitored closely.
-
The choice of this reagent system is based on its high reactivity, efficiency, and the formation of volatile byproducts, which simplifies purification.
-
Upon completion, the reaction is carefully quenched with water.
-
The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound. Purification is typically achieved via vacuum distillation or column chromatography.
-
Application in Drug Discovery: A Versatile Electrophile for Complex Synthesis
The utility of this compound lies in its ability to readily react with nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity has been harnessed in the synthesis of various kinase inhibitors and other potential therapeutic agents.
For instance, in the development of novel substituted heteroaryl compounds as potential kinase inhibitors, this compound has been used to introduce the (oxolan-3-yl)methylsulfonyl moiety onto a core amine-containing scaffold.[4] This strategic addition can significantly impact the molecule's solubility, cell permeability, and binding affinity to the target protein, underscoring the importance of such building blocks in the iterative process of drug design.
Conclusion
This compound stands as a prime example of a chemical building block born from the practical needs of medicinal chemistry. While its formal "discovery" may not be a single point in history, its value is evident in its application. The synthetic pathways to this compound are logical extensions of well-established organic transformations, each step chosen for its efficiency and reliability. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of such key intermediates is indispensable for the successful design and creation of the next generation of therapeutics.
References
- 1. WO2022152259A1 - Cdk2/4/6æå¶ååå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3349579A1 - Substituted heteroaryl compounds and methods of use - Google Patents [patents.google.com]
Methodological & Application
The Oxolane Moiety in Modern Medicinal Chemistry: Application Notes for Oxolan-3-ylmethanesulfonyl Chloride
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of medicinal chemistry. Among these, saturated heterocyclic rings have garnered significant attention for their ability to impart desirable characteristics such as improved solubility, metabolic stability, and three-dimensional complexity. The oxolane (tetrahydrofuran) ring, in particular, has emerged as a valuable building block. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of a key oxolane-containing reagent: Oxolan-3-ylmethanesulfonyl chloride .
This guide will delve into the practical applications of this versatile reagent, with a focus on its use in the synthesis of sulfonamides, a critical functional group in a vast array of therapeutic agents. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and ground these applications in the context of real-world drug discovery programs, specifically in the development of next-generation kinase inhibitors.
The Strategic Advantage of the Oxolane Moiety
The oxolane ring is more than just a simple cyclic ether. Its incorporation into a drug candidate can offer several advantages:
-
Improved Solubility: The polar ether oxygen can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to its carbocyclic analogue, cyclopentane.
-
Metabolic Stability: The tetrahydrofuran ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Vectorial Exit and Reduced Lipophilicity: The oxolane moiety can provide a vectorial exit from a binding pocket and help modulate the overall lipophilicity of a molecule, a critical parameter in drug design.
-
Three-Dimensionality: The non-planar nature of the oxolane ring introduces conformational rigidity and a defined three-dimensional shape, which can be crucial for specific interactions with biological targets.
This compound provides a convenient and efficient means to introduce this beneficial CH2-oxolane substructure into a target molecule via the formation of a stable sulfonamide linkage.
Application Focus: Synthesis of PI3-Kinase Modulators
A significant application of this compound is in the synthesis of tri-substituted aryl and heteroaryl derivatives that act as modulators of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] The PI3K pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The development of potent and selective PI3K inhibitors is therefore a major focus of oncology research.[3][4][5]
The oxolane moiety in these inhibitors can occupy specific regions of the kinase active site, contributing to both potency and selectivity. The sulfonamide linkage provides a robust connection between the oxolane-containing fragment and the core of the inhibitor.
General Reaction Scheme: Sulfonamide Formation
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide and the elimination of hydrochloric acid. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[6]
References
- 1. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 2. EP1413572B1 - Process for producing acid anhydride - Google Patents [patents.google.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Oxolan-3-ylmethanesulfonyl chloride" as a building block in organic synthesis
An In-Depth Technical Guide to Oxolan-3-ylmethanesulfonyl Chloride: Applications and Protocols for the Synthetic Chemist
Introduction: A Versatile Building Block for Modern Organic Synthesis
This compound, also known as (Tetrahydrofuran-3-yl)methanesulfonyl chloride, is a bifunctional reagent of increasing importance in the fields of medicinal chemistry and organic synthesis. This molecule uniquely combines two key structural features: the highly reactive sulfonyl chloride group and the synthetically versatile oxolane (tetrahydrofuran) ring.
The sulfonyl chloride moiety serves as a powerful electrophile, primarily for the synthesis of sulfonamides and sulfonate esters—functional groups prevalent in a vast array of pharmaceuticals and agrochemicals.[1][2] The tetrahydrofuran (THF) ring is a privileged scaffold found in numerous natural products and biologically active molecules, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[3][4] The strategic placement of the reactive sulfonyl chloride on a flexible methylene spacer attached to the 3-position of the THF ring provides chemists with a valuable tool to introduce this desirable heterocyclic motif into target molecules.
This guide provides a detailed overview of the reactivity of this compound, its applications as a building block, and field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is critical for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | (Tetrahydrofuran-3-yl)methanesulfonyl chloride | [5] |
| CAS Number | 242459-48-9 | [5] |
| Molecular Formula | C₅H₉ClO₃S | [5] |
| Molecular Weight | 184.64 g/mol | [5] |
| Appearance | Typically a colorless to light yellow oil | General Knowledge |
| Storage | Store in a dry, sealed container under an inert atmosphere. | [5] |
Safety and Handling:
-
This compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. All manipulations should be carried out using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon).
-
As with all sulfonyl chlorides, this reagent is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All operations should be performed in a well-ventilated chemical fume hood.
Core Reactivity and Synthetic Applications
The primary utility of this compound stems from the electrophilicity of the sulfur atom, making it an excellent substrate for nucleophilic attack by amines and alcohols.
Synthesis of Oxolan-3-ylmethanesulfonamides
The reaction of this compound with primary or secondary amines is the most direct route to the corresponding sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs and acts as a bioisostere for the amide bond.[2][6]
The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, followed by elimination of a chloride ion. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[1][2]
Caption: General scheme for sulfonamide synthesis.
Synthesis of Oxolan-3-ylmethyl Sulfonate Esters
The reaction with alcohols or phenols yields sulfonate esters. This is a critical transformation for "activating" a hydroxyl group.[7] The resulting sulfonate (e.g., mesylate, tosylate) is an excellent leaving group, far superior to the original hydroxyl group, facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[3][7]
The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The reaction is typically performed in the presence of a base like pyridine, which not only scavenges HCl but can also activate the alcohol.[7] A crucial aspect of this reaction is that it proceeds with the retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the esterification process.[7]
Caption: General scheme for sulfonate ester synthesis.
Detailed Experimental Protocols
The following protocols are generalized procedures that can be adapted for a wide range of substrates. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific system.
Protocol 1: General Procedure for the Synthesis of N-Substituted Oxolan-3-ylmethanesulfonamides
This protocol describes the reaction of this compound with a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cold amine solution over 10-15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS). The formation of a white precipitate (triethylammonium chloride) is typically observed.[8]
-
Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: a. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. b. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired sulfonamide.[9]
Protocol 2: General Procedure for the Synthesis of Oxolan-3-ylmethyl Sulfonate Esters
This protocol details the conversion of a primary or secondary alcohol to its corresponding sulfonate ester.
Materials:
-
This compound (1.2 eq)
-
Alcohol (1.0 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Cold 1 M Copper(II) sulfate (CuSO₄) solution (for pyridine removal) or 1 M HCl
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the alcohol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add anhydrous pyridine (2.0 eq) via syringe.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring its progress by TLC.[10] Do not let the reaction warm significantly, as side reactions may occur.
-
Work-up: a. Dilute the reaction mixture with cold DCM. b. Transfer to a separatory funnel and wash sequentially with cold 1 M CuSO₄ solution (this removes pyridine by complexation) several times until the blue color of the aqueous layer persists. If TEA was used, wash with cold 1 M HCl. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: a. Filter and concentrate the organic solution under reduced pressure at low temperature (sulfonate esters can be heat-labile). b. The crude product is often used directly in the next step. If purification is required, it can be attempted via flash column chromatography on silica gel, though care must be taken to avoid decomposition.[10]
Workflow and Data Visualization
A systematic approach from reaction setup to final product isolation is key to successful synthesis.
Caption: A typical experimental workflow for synthesis and purification.
Comparative Data for Representative Reactions
The following table provides hypothetical but realistic data for the sulfonylation of common nucleophiles, based on typical yields reported for similar reactions.[2]
| Nucleophile (Substrate) | Product Type | Typical Solvent | Base | Yield Range |
| Benzylamine | Sulfonamide | DCM | TEA | 85-95% |
| Morpholine | Sulfonamide | THF | TEA | 90-98% |
| Aniline | Sulfonamide | DCM / Pyridine | Pyridine | 70-85% |
| Benzyl Alcohol | Sulfonate Ester | DCM | Pyridine | 80-95% |
| Phenol | Sulfonate Ester | DCM | TEA | 75-90% |
Conclusion
This compound is a highly effective and versatile building block for introducing the valuable tetrahydrofuran-3-ylmethyl moiety into a wide range of molecular scaffolds. Its primary applications in the synthesis of sulfonamides and the activation of alcohols make it an indispensable tool for researchers in drug discovery and synthetic organic chemistry. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent in the laboratory, enabling the efficient construction of complex and potentially bioactive molecules.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. cbijournal.com [cbijournal.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. CAS 242459-48-9 | this compound - Synblock [synblock.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfonylation Reactions Using Oxolan-3-ylmethanesulfonyl Chloride
Introduction: The Strategic Incorporation of the Oxolane Moiety
In the landscape of modern medicinal chemistry and drug development, the strategic introduction of specific structural motifs to modulate the physicochemical properties of lead compounds is a cornerstone of successful optimization. Oxolan-3-ylmethanesulfonyl chloride emerges as a valuable reagent in this context, enabling the incorporation of a sulfonamide or sulfonic ester linkage functionalized with a tetrahydrofuran (THF) ring. The oxolane moiety, a saturated five-membered cyclic ether, is a privileged structural element known to enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional scaffold capable of forming key hydrogen bond interactions with biological targets.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in sulfonylation reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.
Reaction Principle: The Nucleophilic Sulfonylation Pathway
The fundamental reaction involves the nucleophilic attack of an amine (primary or secondary) or an alcohol on the highly electrophilic sulfur atom of this compound. This addition-elimination sequence results in the displacement of the chloride leaving group and the formation of a stable sulfur-nitrogen (sulfonamide) or sulfur-oxygen (sulfonic ester) bond. The reaction cogenerates one equivalent of hydrogen chloride (HCl), which must be neutralized by a suitable base to drive the reaction to completion and prevent the protonation of the nucleophile.[1][2]
The general transformation can be represented as follows:
For Amines: R¹R²NH + (Oxolan-3-yl)CH₂SO₂Cl + Base → (Oxolan-3-yl)CH₂SO₂NR¹R² + Base·HCl
For Alcohols: R³OH + (Oxolan-3-yl)CH₂SO₂Cl + Base → (Oxolan-3-yl)CH₂SO₂OR³ + Base·HCl
The choice of base, solvent, and temperature are critical parameters that influence the reaction rate, yield, and purity of the final product.
Visualizing the General Sulfonylation Mechanism
The following diagram illustrates the stepwise mechanism for the sulfonylation of a primary amine.
References
Application Note: Synthesis of Sterically Hindered Sulfonamides Utilizing Oxolan-3-ylmethanesulfonyl Chloride
An Application Guide for Drug Development Professionals
Executive Summary
The incorporation of saturated heterocyclic scaffolds, such as oxolane (tetrahydrofuran), into drug candidates is a prevalent strategy for modulating physicochemical properties and exploring novel chemical space. The sulfonamide functional group is a cornerstone of medicinal chemistry, valued for its metabolic stability and hydrogen bonding capabilities. However, the synthesis of sulfonamides from sterically hindered amines presents a significant synthetic challenge due to impeded nucleophilic attack. This application note provides a detailed protocol and mechanistic insights for the reaction of oxolan-3-ylmethanesulfonyl chloride with sterically hindered amines. We present a robust, field-proven method centered on nucleophilic catalysis with 4-dimethylaminopyridine (DMAP) to overcome steric limitations and achieve efficient sulfonamide formation.
Introduction & Scientific Context
The oxolane moiety is frequently employed by medicinal chemists to enhance solubility, reduce planarity, and serve as a versatile scaffold for further functionalization. When coupled with the sulfonamide group—a well-established bioisostere for amides—the resulting N-(oxolan-3-ylmethyl)sulfonamides represent a valuable class of compounds for drug discovery programs.
The primary obstacle in synthesizing these target molecules arises when the amine component is sterically demanding (e.g., attached to a secondary or tertiary carbon center, or flanked by bulky substituents). The classical sulfonylation reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. High steric congestion around the amine nitrogen atom significantly raises the activation energy for this step, leading to sluggish or failed reactions under standard conditions. This guide details a catalytically enhanced approach to overcome this kinetic barrier.
Mechanistic Rationale: Overcoming Steric Barriers
The Challenge of Direct Sulfonylation
The direct reaction between a sulfonyl chloride and a hindered amine is often inefficient. The lone pair of electrons on the amine nitrogen is sterically shielded, preventing an effective approach to the sulfur electrophile. Furthermore, common non-nucleophilic bases like triethylamine or Hünig's base, while effective at scavenging the HCl byproduct, do not actively participate in lowering the reaction's activation energy.
The Solution: DMAP-Mediated Nucleophilic Catalysis
To facilitate this challenging transformation, a potent nucleophilic catalyst is required. 4-Dimethylaminopyridine (DMAP) has proven to be exceptionally effective in acylations and sulfonylations of sterically hindered or poorly nucleophilic substrates.[1][2]
The mechanism involves a rapid initial reaction between this compound and DMAP. Unlike a simple Brønsted base, DMAP acts as a superior nucleophile to form a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride. The steric hindrance is effectively transferred from the transition state of the amine-sulfonyl chloride reaction to this more favorable, lower-energy intermediate.[3] The subsequent nucleophilic attack by the sterically hindered amine on this activated species proceeds much more readily, displacing DMAP and forming the desired sulfonamide bond. DFT calculations have substantiated this pathway, showing that the energy barrier for the formation of the DMAP intermediate is significantly lower than that involving less nucleophilic pyridine-type bases like collidine.[1][2][3]
Visualization of Key Processes
Reaction Mechanism
Caption: DMAP-catalyzed sulfonylation mechanism.
Experimental Workflow
References
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Sulfonamides with "Oxolan-3-ylmethanesulfonyl chloride"
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the scale-up synthesis of sulfonamides utilizing "Oxolan-3-ylmethanesulfonyl chloride." While this specific reagent is not extensively documented in publicly available literature, this guide extrapolates from established principles of aliphatic sulfonamide synthesis to provide a robust framework for its use. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and optimization strategies essential for transitioning from laboratory to pilot or manufacturing scale. We will cover the probable synthetic route to the key sulfonyl chloride intermediate, the sulfonamide formation reaction, and subsequent purification, all supported by practical, field-proven insights.
Introduction: The Rationale for Oxolane-Moiety in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to act as a stable hydrogen bond donor and acceptor.[1] The introduction of an oxolane (tetrahydrofuran) ring, as in "this compound," offers several advantages in drug design. The saturated heterocyclic system can improve aqueous solubility, modulate lipophilicity, and provide a three-dimensional structural element that can enhance binding to biological targets. Its metabolic stability is also a key feature. This guide addresses the practical aspects of incorporating this valuable moiety into sulfonamide-based drug candidates on a larger scale.
Synthesis of the Key Reagent: this compound
Proposed Synthetic Pathway
The synthesis is envisioned to proceed via the corresponding thiol, which is then subjected to oxidative chlorination.
References
Application Notes and Protocols: Oxolan-3-ylmethanesulfonyl Chloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of the Oxolane Moiety in Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Heterocyclic compounds form the bedrock of numerous therapeutic agents, and their efficacy is often intricately linked to the nature of their substituents.[1] The oxolane (tetrahydrofuran) ring, a five-membered cyclic ether, has emerged as a privileged scaffold in drug discovery. Its incorporation into a molecular framework can significantly influence key physicochemical properties such as solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structure that can optimize interactions with biological targets.[2][3]
Oxolan-3-ylmethanesulfonyl chloride stands as a key reagent for introducing the valuable oxolane-methylsulfonyl moiety onto nucleophilic centers, particularly the nitrogen atoms within heterocyclic systems. The resulting sulfonamides are a cornerstone of many established and experimental drugs. This guide provides an in-depth exploration of the synthesis and application of this compound, offering both the theoretical underpinnings and practical protocols for its use in the construction of diverse heterocyclic compounds.
Core Concepts: Reactivity and Mechanistic Rationale
The utility of this compound in heterocyclic synthesis is predicated on the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This potent electrophilicity allows for facile reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
The generally accepted mechanism for the reaction between a sulfonyl chloride and an amine is a nucleophilic addition-elimination process. The lone pair of electrons on the nitrogen atom of the heterocyclic amine initiates a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is an excellent leaving group, and subsequent deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to yield the final sulfonamide product.
Experimental Protocols
Protocol 1: General Synthesis of this compound
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
Oxolan-3-ylmethanethiol
-
N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Diethyl Ether
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend oxolan-3-ylmethanethiol in a biphasic mixture of dichloromethane and aqueous hydrochloric acid (e.g., 2.5 M).
-
Cooling: Cool the reaction mixture to 0 to -5 °C using an ice-salt bath.
-
Addition of Chlorinating Agent: Slowly add a solution of N-chlorosuccinimide in dichloromethane or aqueous sodium hypochlorite to the stirred suspension via the dropping funnel, ensuring the internal temperature is maintained below 0 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 to -5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid decomposition of the product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Note: Sulfonyl chlorides can be sensitive to moisture and heat. It is advisable to use the freshly prepared reagent directly in the subsequent reaction step.
Protocol 2: Synthesis of a Heterocyclic Sulfonamide using this compound
This protocol provides a general method for the synthesis of a sulfonamide by reacting this compound with a heterocyclic amine. Pyrazole is used here as a representative heterocyclic amine.
Reaction Scheme for the Synthesis of a Heterocyclic Sulfonamide
Caption: General workflow for the synthesis of a heterocyclic sulfonamide.
Materials:
-
This compound
-
Heterocyclic amine (e.g., pyrazole)
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the heterocyclic amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 242459-48-9 | C₅H₉ClO₃S | 184.64 |
| (Oxolan-3-yl)methanesulfonamide | 1247506-09-7 | C₅H₁₁NO₃S | 165.21 |
Trustworthiness and Self-Validation
The protocols provided are based on established and widely accepted synthetic methodologies for the preparation of sulfonyl chlorides and their subsequent conversion to sulfonamides.[4][5] To ensure the successful execution of these protocols and the identity of the synthesized compounds, the following validation steps are recommended:
-
Spectroscopic Analysis: Characterize the final products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the chemical structure and purity.
-
Physical Properties: Determine the melting point or boiling point of the synthesized compounds and compare them with literature values, if available.
-
Chromatographic Purity: Assess the purity of the final compounds using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Conclusion
This compound is a valuable building block for the synthesis of novel heterocyclic compounds. The incorporation of the oxolane moiety can impart desirable pharmacokinetic properties, making it a reagent of significant interest in drug discovery. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile reagent, enabling researchers to explore new chemical space in the quest for next-generation therapeutics.
References
- 1. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocols: Strategic Incorporation of the Oxolane Moiety in Solid-Phase Synthesis Using Oxolan-3-ylmethanesulfonyl chloride
Abstract
The strategic incorporation of sp³-rich, polar heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing the physicochemical properties of drug candidates. The oxolane (tetrahydrofuran) ring, in particular, is a valuable motif known to improve aqueous solubility, modulate lipophilicity, and serve as a metabolically stable hydrogen bond acceptor.[1][2] This application note presents a comprehensive guide and a proposed protocol for the use of Oxolan-3-ylmethanesulfonyl chloride as a novel building block in solid-phase synthesis (SPS). We provide a framework for its application in decorating peptides and small molecules with the oxolane moiety via the formation of a robust sulfonamide linkage. This guide is intended for researchers in drug discovery and process development, offering detailed experimental procedures, mechanistic insights, and key strategic considerations.
Introduction: The Rationale for Oxolane-Containing Scaffolds
Solid-phase synthesis (SPS) is a powerful technology that enables the rapid and efficient assembly of complex molecules, most notably peptides and oligonucleotides.[3][4] A key advantage of SPS is the ability to introduce diverse chemical functionalities to a core scaffold. The choice of building blocks for this diversification is critical to the success of a drug discovery campaign.
While traditional efforts often focused on aromatic moieties, contemporary research emphasizes the value of non-aromatic, three-dimensional structures. Saturated heterocycles like oxolane offer several distinct advantages:
-
Improved Solubility: The polar ether oxygen of the oxolane ring can engage in hydrogen bonding with water, often leading to a significant improvement in the aqueous solubility of the parent molecule.[2]
-
Metabolic Stability: The oxolane ring is generally more resistant to metabolic degradation (e.g., P450 oxidation) compared to more labile functional groups.
-
Vectorial Exit from Lipophilic Pockets: The introduction of a polar, sp³-rich group can help orient a molecule within a binding pocket and facilitate its exit into the aqueous phase, influencing its pharmacokinetic profile.[5][6]
-
Reduced Basicity of Proximal Amines: When placed near an amine, the electron-withdrawing nature of the oxolane oxygen can lower the pKa of the amine, which can be beneficial for reducing off-target effects and improving cell permeability.[2]
This compound (CAS 242459-48-9) is an ideal reagent for introducing this valuable scaffold.[7] The sulfonyl chloride functional group provides a reactive handle for coupling to primary or secondary amines on a solid support, forming a highly stable sulfonamide bond.[8][9]
Mechanism of Sulfonamide Formation on Solid Support
The core reaction involves the nucleophilic attack of a deprotected N-terminal amine of a resin-bound peptide or small molecule onto the electrophilic sulfur atom of this compound. The reaction is typically facilitated by a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), which acts as a scavenger for the hydrochloric acid (HCl) byproduct.
The general mechanism is outlined below:
-
Resin Swelling: The solid support is swelled in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure accessibility of the reactive sites.
-
N-α-Deprotection: The terminal amine protecting group (e.g., Fmoc or Boc) is removed. For Fmoc-SPPS, this is typically achieved using a solution of piperidine in DMF.[3]
-
Activation & Coupling: The resin-bound free amine is treated with a solution of this compound and DIPEA. The amine attacks the sulfonyl chloride, leading to the formation of a tetrahedral intermediate.
-
Proton Abstraction & Product Formation: The base removes the proton from the nitrogen, and the chloride ion is eliminated, resulting in the formation of the stable sulfonamide linkage.
Detailed Experimental Protocols
The following protocols are proposed based on established methods for solid-phase sulfonamide synthesis and can be adapted for various scales and automated synthesizers.[10][11]
Protocol 1: Manual Solid-Phase Synthesis of an Oxolane-Sulfonamide Peptide
This protocol assumes the synthesis starts from a pre-loaded Fmoc-amino acid-Wang or Rink Amide resin. Rink Amide resin is recommended if a C-terminal amide is desired.[12]
Table 1: Reagents and Materials
| Reagent/Material | Grade/Purity | Supplier | Purpose |
| Fmoc-protected Amino Acid Resin (e.g., Rink Amide) | 0.4-0.8 mmol/g | Standard Vendor | Solid Support |
| This compound | >97% | Synblock, etc.[7] | Key Building Block |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Vendor | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Peptide Grade | Standard Vendor | Primary Solvent |
| Dichloromethane (DCM) | Reagent Grade | Standard Vendor | Washing Solvent |
| Piperidine | Reagent Grade | Standard Vendor | Fmoc Deprotection |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Vendor | Cleavage Reagent |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Vendor | Scavenger |
| Deionized Water (H₂O) | HPLC Grade | In-house | Scavenger |
| Kaiser Test Kit | - | Standard Vendor | Reaction Monitoring |
| Solid-Phase Synthesis Vessel | - | Standard Vendor | Reaction Vessel |
Step-by-Step Procedure:
-
Resin Preparation & Swelling:
-
Place the resin (e.g., 100 mg, ~0.05 mmol) into a fritted solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 2 mL).
-
Swell the resin in DMF (2 mL) for 30 minutes. Drain the solvent.
-
-
Fmoc Deprotection (if applicable):
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate gently for 5 minutes. Drain.
-
Repeat with a fresh 2 mL portion of 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove all traces of piperidine.
-
-
Kaiser Test (Confirmation of Free Amine):
-
Take a small sample of beads (~1-2 mg) and perform the Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine.[13] If the N-terminal amino acid is a secondary amine (e.g., proline), a different test like the chloranil test should be used.
-
-
Sulfonylation Reaction:
-
Prepare a fresh solution of the sulfonylation cocktail. In a separate vial, dissolve this compound (5 equivalents, ~0.25 mmol, 46 mg) in 1 mL of anhydrous DMF.
-
Add DIPEA (10 equivalents, ~0.50 mmol, 87 µL) to the sulfonyl chloride solution.
-
Immediately add this cocktail to the drained resin.
-
Agitate the reaction vessel at room temperature for 4-12 hours. The reaction progress can be monitored periodically.
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
Perform a final wash with methanol (2 x 2 mL) and dry the resin under vacuum for at least 1 hour.
-
-
Kaiser Test (Confirmation of Reaction Completion):
-
Perform a second Kaiser test on a small sample of the dried beads. A negative result (yellow/colorless beads) indicates complete consumption of the primary amine and successful sulfonylation.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O .
-
Add 2 mL of the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate at room temperature for 2-3 hours. Note: The stability of the sulfonamide bond to strong acid is high, but side-chain protecting groups will be removed.
-
Drain the filtrate containing the cleaved product into a clean collection tube (e.g., a 15 mL centrifuge tube).
-
Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.
-
-
Product Precipitation and Purification:
-
Concentrate the TFA solution under a gentle stream of nitrogen to about 0.5 mL.
-
Precipitate the crude product by adding it dropwise to 10 mL of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the product using reverse-phase HPLC (RP-HPLC) and confirm its identity by LC-MS.
-
Key Considerations and Troubleshooting
-
Choice of Base: DIPEA is recommended as it is a bulky, non-nucleophilic base that will not compete with the resin-bound amine in reacting with the sulfonyl chloride.
-
Anhydrous Conditions: While not as critical as for some other reactions, using anhydrous solvents for the coupling step can prevent hydrolysis of the sulfonyl chloride and improve yields.
-
Incomplete Reaction: If the Kaiser test remains positive after the initial coupling time, the reaction can be repeated with a fresh cocktail of reagents. Steric hindrance from bulky adjacent amino acids may slow the reaction.
-
Cleavage: The sulfonamide bond itself is very stable to TFA.[14] However, if a more labile linker is desired, specialized "safety-catch" linkers that are cleaved under orthogonal conditions could be employed.[14] Photolytic cleavage has also been reported for some sulfonamides, but requires specific chromophores and conditions.[15]
Conclusion
This compound is a promising and highly valuable building block for solid-phase synthesis. It provides a straightforward and efficient means to install the beneficial oxolane moiety onto peptides and small molecules, creating a stable sulfonamide linkage. The protocols and strategic insights provided herein offer a robust starting point for researchers aiming to enhance the drug-like properties of their compounds. By leveraging this reagent, scientists can systematically explore the impact of this unique scaffold on solubility, metabolic stability, and overall pharmacokinetic profiles, accelerating the journey from hit to lead.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bachem.com [bachem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 242459-48-9 | this compound - Synblock [synblock.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Synthesis of Sulfonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. cris.unibo.it [cris.unibo.it]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Oxolan-3-ylmethanesulfonyl chloride
Welcome to the comprehensive technical support guide for Oxolan-3-ylmethanesulfonyl chloride (CAS: 242459-48-9).[1] This resource is specifically designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your reaction conditions and achieve reliable, high-yield results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a sulfonyl chloride derivative featuring a tetrahydrofuran (oxolane) moiety.[2] This structural motif is of significant interest in medicinal chemistry. Sulfonamides, the products of reacting sulfonyl chlorides with amines, are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[3][4][5] The oxolane ring can improve physicochemical properties such as solubility and metabolic stability, making this reagent a valuable building block in drug discovery.
Q2: What are the most common causes of low yield in reactions involving this compound?
Low yields in reactions with sulfonyl chlorides, including this compound, can often be attributed to several key factors:
-
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[6][7] This is a primary cause of yield loss, especially during aqueous workups.[6]
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or an inappropriate choice of base can lead to incomplete conversion of the starting material.[8]
-
Side Reactions: The formation of undesired byproducts can significantly lower the yield of the target molecule.[8][9]
-
Purity of Reagents: The presence of impurities in starting materials, solvents, or reagents can catalyze decomposition or lead to side reactions.[8]
Q3: How can I minimize the hydrolysis of this compound during my reaction and workup?
Minimizing exposure to moisture is critical for success.[6][10][11] Here are some best practices:
-
Inert Atmosphere: Always conduct your reactions under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[8]
-
Dry Solvents and Reagents: Use properly dried solvents and ensure all reagents are anhydrous.
-
Rapid Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures to minimize the rate of hydrolysis.[6] Consider quenching the reaction by adding it to a stirred mixture of ice and water.[9]
-
Non-Aqueous Workup: Whenever possible, opt for a non-aqueous workup.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture.[10][12]
Q4: What is the role of the base in sulfonylation reactions, and how do I choose the right one?
The base plays a crucial role in sulfonylation reactions by neutralizing the hydrochloric acid (HCl) that is generated.[4][13][14] The choice of base can significantly impact the reaction outcome.
-
Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used non-nucleophilic bases that effectively scavenge HCl.[13]
-
Pyridine: Pyridine can also be used as both a base and a solvent.[14]
-
Inorganic Bases: Inorganic bases like potassium carbonate can also be employed.[14]
The strength of the base is an important consideration. A base that is too strong can potentially promote the formation of undesired "sulfene" intermediates from aliphatic sulfonyl chlorides, which can lead to side products.[8] Conversely, a base that is too weak may not efficiently neutralize the generated HCl, which could lead to acid-catalyzed decomposition of the product.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
Guide 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Suboptimal Reaction Temperature | 1. Gradually increase the reaction temperature. Many sulfonylation reactions are initially performed at 0°C to control the exotherm and are then allowed to warm to room temperature.[14] If no reaction is observed, a modest increase in temperature may be necessary to overcome the activation energy. 2. Monitor the reaction progress closely by TLC or LC-MS at each temperature increment to avoid decomposition.[9] |
| Inappropriate Base Selection or Stoichiometry | 1. Ensure at least one equivalent of base is used. The reaction generates one equivalent of HCl, which must be neutralized. 2. Consider a stronger, non-nucleophilic base if a weak base was initially used. The pKa of the base should be sufficient to effectively scavenge the generated acid. |
| Poor Reagent Quality | 1. Verify the purity of this compound. Degradation during storage can occur. 2. Use freshly distilled or anhydrous solvents and reagents. Trace amounts of water can hydrolyze the sulfonyl chloride. |
Guide 2: Formation of Multiple Products or Impurities
Symptom: The reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, indicating the formation of byproducts.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Hydrolysis of Sulfonyl Chloride | 1. Strictly adhere to anhydrous conditions. This is the most common cause of a polar, water-soluble sulfonic acid byproduct.[6] 2. Re-evaluate your workup procedure. Minimize contact time with aqueous solutions and keep the temperature low.[6] The sulfonic acid will typically appear as a baseline spot on a normal-phase silica TLC plate. |
| Di-sulfonylation of Primary Amines | 1. Use a 1:1 molar ratio of the amine to the sulfonyl chloride. [9] 2. Employ slow, dropwise addition of the sulfonyl chloride to the amine solution to prevent localized high concentrations of the electrophile.[9] 3. Conduct the reaction at a lower temperature to reduce the rate of the second sulfonylation.[9] |
| Formation of an Alkyl Chloride Side Product (from alcohol substrates) | 1. Consider using a non-chloride sulfonating agent. Methanesulfonic anhydride is an alternative that does not introduce chloride ions.[8] 2. Optimize the reaction temperature. Lowering the temperature may disfavor the SN2 displacement of the sulfonate ester by the chloride ion.[8] |
| Sulfene Intermediate Formation | 1. Avoid using overly strong, non-nucleophilic bases like triethylamine in excess, especially with aliphatic sulfonyl chlorides.[8] The base can abstract a proton from the carbon adjacent to the sulfonyl group, leading to the elimination of HCl and the formation of a highly reactive sulfene intermediate. This intermediate can polymerize or react non-selectively.[8] |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in sulfonylation reactions.
Caption: Troubleshooting Decision Tree for Sulfonylation Reactions.
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound and a Primary/Secondary Amine
This protocol provides a general starting point. Optimal conditions may vary depending on the specific amine substrate.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and the base (1.1-1.2 eq.) in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[9]
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
-
Reaction Mechanism: Sulfonamide Formation
The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic substitution reaction at the sulfur atom.
Caption: General mechanism for sulfonamide formation.
Section 4: References
-
BenchChem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. Benchchem.
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
-
Dodge, J. A., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
King, J. F., et al. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(1), 133-140.
-
Grasa, G. A., & Singh, R. (2010). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 51(48), 6293-6295.
-
BenchChem. (2025). Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions. Benchchem.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
-
Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Journal of the Chemical Society, 2901.
-
S D Fine-Chem Limited. SULPHURYL CHLORIDE MSDS.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Image attached to a research article].
-
Sciencemadness Wiki. (2023). Sulfuryl chloride.
-
Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e362.
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Request PDF].
-
Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
-
Moody, T. C., et al. (2011). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 15(5), 1067-1073.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
-
Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(18), 3298.
-
Geng, Y., et al. (2023). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. Processes, 11(1), 193.
-
ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency.
-
ResearchGate. (n.d.). Solvent optimization of the sulfonylation reaction. [Image attached to a research article].
-
Organic Chemistry Portal. (2024). Sulfonyl chloride synthesis by chlorosulfonation.
-
ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. [Image attached to a research article].
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Isobutanesulfonyl chloride.
-
Wikipedia. (n.d.). Sulfonyl halide.
-
Wikipedia. (n.d.). Sulfuryl chloride.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Sulfuryl chloride.
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros.
-
Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352.
-
University of Missouri-St. Louis. Amination of the p-acetaminobenzene sulfonyl chloride.
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information.
-
Moody, T. C., et al. (2011). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 15(5), 1067-1073.
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
-
PubChem. This compound (C5H9ClO3S).
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Methanesulfonyl chloride.
-
Mosher, H. S., et al. (2010). Process to prepare sulfonyl chloride derivatives. U.S. Patent No. 7,772,403 B2.
-
Journal of Pharmaceutical Research and Reports. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
-
Synblock. CAS 242459-48-9 | this compound.
-
PubChem. Oxolan-3-ylmethanesulfonamide | C5H11NO3S | CID 61554768.
-
CAMEO Chemicals - NOAA. METHANESULFONYL CHLORIDE.
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
References
- 1. CAS 242459-48-9 | this compound - Synblock [synblock.com]
- 2. PubChemLite - this compound (C5H9ClO3S) [pubchemlite.lcsb.uni.lu]
- 3. books.rsc.org [books.rsc.org]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. cbijournal.com [cbijournal.com]
"Oxolan-3-ylmethanesulfonyl chloride" reaction byproducts and impurities
Welcome to the technical support center for oxolan-3-ylmethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, handling, and use of this reagent. Leveraging extensive experience with sulfonyl chlorides and related chemistries, this resource provides in-depth troubleshooting, frequently asked questions, and best practices to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and application of this compound. Each issue is analyzed from a mechanistic perspective to provide robust and reliable solutions.
Issue 1: Low or No Product Yield During Synthesis
You are attempting to synthesize this compound from oxolan-3-ylmethanol and methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N), but you observe a low yield or no desired product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Methanesulfonyl chloride is highly reactive towards water, leading to its rapid hydrolysis into methanesulfonic acid and HCl.[1] This consumption of the reagent and the generation of acid can neutralize the base, halting the desired reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting alcohol and base are free of water. |
| Inadequate Temperature Control | The reaction is typically exothermic. Elevated temperatures can promote side reactions, such as the formation of the corresponding alkyl chloride.[2] | Perform the reaction at low temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature.[2][3] |
| Sub-optimal Base Selection or Stoichiometry | The base is crucial for scavenging the HCl generated during the reaction. If the base is too weak, not sufficiently nucleophilic, or used in insufficient quantity, the reaction may not proceed to completion. | Use a non-nucleophilic amine base like triethylamine or pyridine.[3] Ensure at least one equivalent of the base is used. For sensitive substrates, consider using a stronger, non-nucleophilic base or methanesulfonic anhydride to avoid the formation of HCl.[2] |
| Poor Quality Starting Materials | The purity of oxolan-3-ylmethanol and methanesulfonyl chloride is critical. Impurities in the alcohol can lead to side reactions, and decomposed MsCl will be unreactive.[2] | Use high-purity starting materials. If the quality is uncertain, purify the alcohol by distillation and use a fresh bottle of methanesulfonyl chloride. |
Issue 2: Presence of Unexpected Byproducts in the Final Product
Your reaction appears to have worked, but NMR or LC-MS analysis of the crude or purified product shows significant impurities.
Common Byproducts and Their Origins:
| Byproduct | Plausible Formation Mechanism | Mitigation Strategy |
| Oxolan-3-ylmethyl Chloride | The chloride ion generated from methanesulfonyl chloride can act as a nucleophile, displacing the newly formed mesylate group, especially at higher temperatures.[2][3] | Maintain low reaction temperatures (0 °C). Use methanesulfonic anhydride instead of methanesulfonyl chloride, as it does not generate chloride ions.[3] |
| Bis(oxolan-3-ylmethyl) Ether | If the starting alcohol is not fully converted, it can act as a nucleophile and displace the mesylate from the product. This is more likely if the base is weak or present in a sub-stoichiometric amount. | Ensure complete conversion of the starting alcohol by using a slight excess of the sulfonylating agent and an adequate amount of base. Monitor the reaction by TLC or LC-MS. |
| Elimination Products (e.g., Dihydrofuran derivatives) | In the presence of a strong or sterically hindered base, E2 elimination can compete with substitution, especially if the resulting alkene is conjugated or otherwise stabilized.[2] | Use a less sterically hindered base like triethylamine or pyridine instead of bases like DBU or Hunig's base if elimination is observed. |
| Methanesulfonic Acid | This is a hydrolysis product of methanesulfonyl chloride.[1] Its presence indicates moisture contamination during the reaction or workup. | Use anhydrous conditions. During workup, a wash with cold, saturated sodium bicarbonate solution can help remove acidic impurities.[2] |
Visualizing the Reaction and Byproduct Formation
The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the formation of a common byproduct, oxolan-3-ylmethyl chloride.
Caption: Reaction pathway for the synthesis of this compound and a common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: Like most sulfonyl chlorides, this compound is expected to be sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A refrigerator is a suitable storage location.
Q2: My purified this compound seems to degrade over time, turning yellow and showing impurities in the NMR. Why is this happening?
A: Sulfonyl chlorides can be thermally unstable and are susceptible to hydrolysis. The yellow color may indicate decomposition. Even trace amounts of moisture can lead to the formation of methanesulfonic acid, which can catalyze further decomposition. It is recommended to use freshly prepared or purified this compound for best results.
Q3: Can I purify this compound by column chromatography?
A: Yes, purification by flash column chromatography on silica gel is a common method for sulfonyl chlorides.[4][5] However, it is important to use non-protic solvents (e.g., hexanes/ethyl acetate) and to work quickly to minimize contact time with the silica, which can be slightly acidic and contain adsorbed water, potentially leading to hydrolysis.
Q4: What is a good workup procedure for the synthesis of this compound?
A: A typical workup involves quenching the reaction with cold water or a saturated aqueous solution of a weak base like sodium bicarbonate to neutralize any remaining acid and unreacted methanesulfonyl chloride.[2] The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), washed with brine, dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure at low temperature.
Q5: How can I remove unreacted methanesulfonyl chloride from my product?
A: Unreacted methanesulfonyl chloride can often be removed by a careful aqueous workup, as it will hydrolyze to the water-soluble methanesulfonic acid.[6] If it persists, purification by flash chromatography or distillation under reduced pressure (if the product is thermally stable enough) are viable options.
Troubleshooting Workflow
If you are experiencing issues with your reaction, follow this logical troubleshooting workflow to identify and resolve the problem.
Caption: A step-by-step workflow for troubleshooting common issues with this compound reactions.
References
Troubleshooting low yield in sulfonamide synthesis with "Oxolan-3-ylmethanesulfonyl chloride"
<_ 2_0_2_6>## Technical Support Center: Sulfonamide Synthesis
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support resource for troubleshooting low yields in sulfonamide synthesis, with a specific focus on reactions involving "Oxolan-3-ylmethanesulfonyl chloride." This guide is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing a significantly low yield in my sulfonamide synthesis. What are the primary factors I should investigate?
A low yield in a sulfonamide synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Reagent Purity:
-
"this compound": This reagent is highly susceptible to hydrolysis. Moisture in the air or solvent can convert it to the unreactive sulfonic acid.[1][2] Always use a freshly opened bottle or purify it before use.
-
Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can interfere with the desired reaction.[1]
-
-
Solvent and Base Quality:
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[1]
-
Temperature: These reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2] If the reaction is slow, gentle heating might be necessary, but excessive heat can promote side reactions.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to protect moisture-sensitive reagents.[1]
-
Q2: My starting materials seem fine, but the yield is still low. What are the most likely side reactions?
Several side reactions can compete with the desired sulfonamide formation, leading to a diminished yield.
-
Hydrolysis of the Sulfonyl Chloride: This is the most common side reaction.[3][4] The presence of even trace amounts of water can lead to the formation of the corresponding sulfonic acid, which will not react with the amine under these conditions.
-
Reaction with the Solvent: If you are using a protic solvent (e.g., an alcohol), it can compete with the amine in reacting with the sulfonyl chloride, forming a sulfonate ester.
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂), it is possible for it to react with two equivalents of the sulfonyl chloride, especially if the sulfonyl chloride is in excess. This forms a bis-sulfonamide (R-N(SO₂R')₂).
Q3: How does the choice of base impact my reaction?
The base plays a crucial role in sulfonamide synthesis. Its primary function is to neutralize the hydrochloric acid (HCl) generated during the reaction.[5]
-
Base Strength: The base must be strong enough to effectively scavenge the HCl. Common choices include tertiary amines like triethylamine (TEA) and pyridine.
-
Steric Hindrance: A sterically hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be beneficial in preventing the base itself from reacting with the sulfonyl chloride.
-
Pyridine as a Catalyst: In some cases, pyridine can act as a nucleophilic catalyst, activating the sulfonyl chloride for attack by the amine.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | 10.75 | Common, inexpensive, moderately strong. |
| Pyridine | 5.25 | Can act as a nucleophilic catalyst. |
| Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, non-nucleophilic. |
| N,N-Dimethylaminopyridine (DMAP) | 9.70 | Often used as a highly effective catalyst in small amounts. |
Q4: I have confirmed product formation via TLC/LC-MS, but I'm losing a significant amount during workup and purification. What can I do?
Product loss during the isolation and purification steps is a common issue.
-
Aqueous Workup:
-
pH Adjustment: The pH of the aqueous phase during extraction is critical. Ensure the pH is appropriate to keep your sulfonamide product in the organic layer. Acidic or basic conditions might lead to the salt formation of your product, causing it to partition into the aqueous layer.
-
Multiple Extractions: If your product has some solubility in the aqueous phase, performing multiple extractions with smaller volumes of the organic solvent can improve recovery.[2]
-
-
Purification:
-
Column Chromatography: If you are using silica gel chromatography, be aware that highly polar sulfonamides can be difficult to elute. A gradual increase in the polarity of the mobile phase is recommended.
-
Recrystallization: This can be an effective purification method for crystalline sulfonamides.[6] Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Experimental Protocols
General Procedure for Sulfonamide Synthesis
This protocol provides a general guideline. Optimization of specific parameters will be necessary for your particular substrates.
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.2 eq).
-
-
Addition of Sulfonyl Chloride:
-
Dissolve "this compound" (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride or water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Visualizing the Process
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in sulfonamide synthesis.
Reaction Mechanism
Caption: The general mechanism of sulfonamide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of sulfonamides | PPTX [slideshare.net]
Technical Support Center: Troubleshooting the Hydrolysis of Oxolan-3-ylmethanesulfonyl Chloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Oxolan-3-ylmethanesulfonyl chloride. This resource is designed to provide expert insights and practical troubleshooting advice to address a common challenge encountered during its use: premature hydrolysis. As a reactive sulfonyl chloride, understanding and controlling its stability in the presence of moisture is paramount for successful and reproducible outcomes in your synthetic endeavors.
This guide moves beyond generic protocols to explain the underlying chemical principles driving the hydrolysis of this compound. By understanding the "why" behind the experimental observations, you will be better equipped to diagnose issues and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is giving low yields and I suspect hydrolysis of the starting material. What are the likely causes?
A1: Low yields in reactions involving this compound are frequently traced back to the premature hydrolysis of this reactive reagent. The primary culprit is unintended exposure to water, which converts the sulfonyl chloride to the unreactive Oxolan-3-ylmethanesulfonic acid.
Several factors can introduce moisture into your reaction setup:
-
Atmospheric Moisture: Handling the reagent in an open atmosphere, especially on a humid day, can lead to rapid degradation.
-
Residual Water in Solvents: Using solvents that have not been rigorously dried is a common source of contamination. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not stored and handled properly.
-
Wet Glassware: Failure to properly dry glassware before use will introduce water directly into the reaction.
-
Hygroscopic Reagents: Other reagents in your reaction mixture, such as certain amine bases or salts, may be hygroscopic and introduce water.
The susceptibility of sulfonyl chlorides to hydrolysis is a well-documented phenomenon where water acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride.[1][2] The presence of the oxolane (tetrahydrofuran) ring in this compound may increase its solubility in polar solvents, potentially accelerating hydrolysis compared to more hydrophobic sulfonyl chlorides.[3][4]
Q2: How can I confirm that hydrolysis of my this compound is the root cause of my reaction issues?
A2: Confirming hydrolysis requires analytical characterization of your starting material or reaction mixture. Several techniques can be employed:
-
Proton NMR (¹H NMR): This is often the quickest method. The sulfonic acid hydrolysis product will have a different chemical shift for the protons on the carbon adjacent to the sulfur compared to the sulfonyl chloride. You may also observe a broad peak for the acidic proton of the sulfonic acid. For analysis, use a dry deuterated solvent like CDCl₃ or Acetone-d₆.[5]
-
Thin Layer Chromatography (TLC): The sulfonic acid is significantly more polar than the sulfonyl chloride. A spot that sticks to the baseline on your TLC plate (using a non-polar eluent system) is a strong indicator of the presence of the sulfonic acid.
-
Infrared (IR) Spectroscopy: The sulfonyl chloride functional group has characteristic strong absorption bands for S=O stretching. While the sulfonic acid also has S=O stretches, the presence of a broad O-H stretch would indicate hydrolysis.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of sulfonyl chloride and its sulfonic acid derivative. A method using a C18 column with a suitable mobile phase, such as acetonitrile and water with a pH modifier, can effectively separate the two compounds.[6]
| Technique | Indication of Hydrolysis | Notes |
| ¹H NMR | Appearance of new signals corresponding to the sulfonic acid; disappearance of sulfonyl chloride signals. | Use a dry NMR solvent. |
| TLC | A highly polar spot at the baseline. | Co-spot with a known standard if available. |
| IR Spectroscopy | Presence of a broad O-H absorption band. | May be less conclusive than NMR or TLC. |
| HPLC | A peak corresponding to the retention time of the sulfonic acid. | A quantitative method to assess the extent of hydrolysis.[7] |
Q3: What immediate steps can I take to minimize hydrolysis during my reaction setup?
A3: Preventing hydrolysis hinges on maintaining strictly anhydrous (water-free) conditions throughout your experiment.
Workflow for Minimizing Hydrolysis:
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Oxolan-3-ylmethanesulfonyl Chloride Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Oxolan-3-ylmethanesulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to streamline your workflow and enhance your research outcomes.
Introduction: The Unique Challenges of Purifying this compound Derivatives
This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce the oxolane moiety, a common feature in many biologically active compounds. However, the inherent properties of this reagent and its derivatives can present unique purification challenges. The polarity of the oxolane ring and the reactivity of the sulfonyl chloride group necessitate careful consideration during reaction workup and purification to avoid common pitfalls such as product degradation and the formation of difficult-to-remove impurities.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind these challenges and provide step-by-step protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Reaction Workup & Quenching
Question 1: My reaction mixture is a complex mess after quenching. What is the best way to quench a reaction involving this compound to minimize byproduct formation?
Answer:
The quenching step is critical for minimizing the formation of hydrolysis byproducts and ensuring a cleaner crude product. The primary concern is the unreacted this compound, which is highly susceptible to hydrolysis, forming the corresponding sulfonic acid.[1]
Root Causes of a Complex Mixture After Quenching:
-
Hydrolysis of Unreacted Sulfonyl Chloride: The most common byproduct is Oxolan-3-ylmethanesulfonic acid, formed by the reaction of the sulfonyl chloride with water.[1] This sulfonic acid is highly polar and can complicate extraction and chromatography.
-
Exothermic Reaction: Quenching with water can be exothermic, and localized heating can lead to the degradation of sensitive products.
-
Incorrect pH: The pH of the aqueous phase during workup can affect the solubility of your product and byproducts.
Recommended Quenching Protocol:
-
Cool the Reaction Mixture: Before quenching, cool your reaction mixture to 0 °C in an ice bath. This will slow down the rate of hydrolysis and any other potential side reactions.
-
Slow Addition of Quenching Agent: Add the quenching solution (e.g., cold water or a saturated aqueous solution of a weak base like sodium bicarbonate) dropwise with vigorous stirring. This helps to dissipate heat and prevent localized high concentrations of the quenching agent.
-
Choice of Quenching Agent:
-
For most applications, quenching with cold water followed by extraction is sufficient.
-
If your product is base-sensitive, use only cold water.
-
If your product is stable to weak bases, a saturated aqueous solution of sodium bicarbonate can be used to neutralize any acid generated during the reaction (e.g., HCl). This can also help to deprotonate the sulfonic acid byproduct, making it more water-soluble and easier to remove during the aqueous wash.
-
Section 2: Extraction and Phase Separation
Question 2: I'm having trouble with emulsions during the extraction of my product. How can I break these emulsions and achieve a clean phase separation?
Answer:
Emulsion formation is a common issue when working with polar organic molecules like those derived from oxolane. The amphiphilic nature of some byproducts can stabilize the interface between the organic and aqueous layers.
Strategies to Break Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break up the emulsion by "salting out" the organic components.
-
Filtration through Celite®: If the emulsion is persistent, you can filter the entire mixture through a pad of Celite® or diatomaceous earth. This can help to break up the fine droplets that form the emulsion.
-
Centrifugation: For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to phase separation.
dot
Caption: Decision workflow for breaking emulsions during extraction.
Section 3: Chromatographic Purification
Question 3: My product and a polar impurity are co-eluting during column chromatography. What strategies can I use to improve separation?
Answer:
Co-elution is a frequent challenge, especially when dealing with the polar Oxolan-3-ylmethanesulfonic acid byproduct. The key is to manipulate the mobile and stationary phases to exploit subtle differences in the polarity and interactions of your product and the impurity.
Troubleshooting Co-elution in Column Chromatography:
| Strategy | Rationale | Recommended Action |
| Optimize Solvent System | Increase the polarity difference between the eluent and the compounds. | For Normal Phase (Silica Gel): - Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[2] - Add a small amount of a more polar solvent like methanol (0.5-2%) to the eluent system to help elute the highly polar sulfonic acid more effectively, potentially separating it from your product. - If the product is basic, add a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing. |
| Change Stationary Phase | Different stationary phases offer different selectivities. | - Reverse Phase Chromatography (C18): If your product is sufficiently non-polar, reverse phase chromatography can be an excellent alternative. The highly polar sulfonic acid will elute very early, while your product will be retained. - Alumina (Basic or Neutral): For base-stable compounds, basic or neutral alumina can offer different selectivity compared to silica gel. |
| Gradient Elution | A gradual increase in eluent polarity can improve the resolution of closely eluting compounds. | Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent over the course of the column run. |
Step-by-Step Protocol for Optimizing Column Chromatography:
-
Thin Layer Chromatography (TLC) Analysis: Before running a column, perform a thorough TLC analysis using various solvent systems to find the optimal conditions for separation. Test different ratios of common solvents like hexane/ethyl acetate, dichloromethane/methanol, etc.
-
Dry Loading: If your crude product has low solubility in the initial mobile phase, consider dry loading. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing your pure product.
Section 4: Product Stability and Storage
Question 4: I've successfully purified my product, but it seems to be degrading over time. What are the likely causes, and how can I improve its stability?
Answer:
The stability of sulfonamides and related compounds can be influenced by several factors, including residual acid or base from the purification process, exposure to moisture, and light.[3]
Factors Affecting Product Stability:
-
Residual Acid/Base: Traces of acid or base can catalyze the hydrolysis of the sulfonamide bond or other sensitive functional groups in your molecule.
-
Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis, especially under acidic or basic conditions.[3]
-
Moisture: Many organic compounds are hygroscopic and can absorb water from the atmosphere, which can lead to hydrolysis over time.
-
Light: Some compounds are light-sensitive and can undergo photodegradation.[3]
Recommendations for Enhancing Product Stability:
-
Thorough Drying: After purification, ensure your product is thoroughly dried under high vacuum to remove all residual solvents and moisture.
-
Neutralization: If your purification involved acidic or basic conditions, ensure that the final product is neutral. This can be checked by dissolving a small sample in a suitable solvent and testing the pH.
-
Inert Atmosphere: Store your purified product under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen.
-
Protection from Light: Store your product in an amber vial or in a dark place to prevent photodegradation.
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Low Temperature Storage: For long-term storage, keeping the product at a low temperature (e.g., in a refrigerator or freezer) can significantly slow down degradation processes.
dot
Caption: Key steps for ensuring long-term product stability.
References
Technical Support Center: Reactions of Oxolan-3-ylmethanesulfonyl chloride
Welcome to the technical support center for "Oxolan-3-ylmethanesulfonyl chloride" (CAS 242459-48-9).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use with nucleophiles. Our goal is to equip you with the knowledge to optimize your reactions, maximize yields, and ensure the integrity of your synthetic pathways.
I. Understanding the Reagent: this compound
This compound is a valuable building block in organic synthesis, often utilized to introduce the oxolanylmethylsulfonyl group into molecules. This moiety can influence physicochemical properties such as solubility and metabolic stability. However, like many sulfonyl chlorides, its reactivity profile is not without its nuances. A thorough understanding of its potential reaction pathways is crucial for successful application.
Core Reactivity
The primary reaction of this compound involves the nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. This forms the basis for the synthesis of sulfonamides (with amine nucleophiles) and sulfonate esters (with alcohol nucleophiles).
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the laboratory, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of the Desired Sulfonamide with Amine Nucleophiles
Symptoms:
-
Low conversion of the starting amine.
-
Formation of multiple unidentified byproducts.
-
The reaction appears sluggish or stalls completely.
Potential Causes & Solutions:
-
Insufficient Basicity of the Amine: Highly electron-deficient or sterically hindered amines may be poor nucleophiles, leading to slow reaction rates.[2]
-
Solution: Consider using a stronger, non-nucleophilic base like DBU or Proton-Sponge® to facilitate the reaction. For particularly challenging amines, activation of the sulfonyl chloride may be necessary.
-
-
Competing Elimination Reaction: In the presence of a base, especially a hindered one, an elimination reaction can occur at the carbon alpha to the sulfonyl group, leading to the formation of a highly reactive sulfene intermediate. This intermediate can then react non-selectively with various species in the reaction mixture.[3]
-
Solution: Use a less hindered base such as triethylamine or pyridine.[4] Running the reaction at lower temperatures can also disfavor the elimination pathway.
-
-
Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture. Trace amounts of water can hydrolyze it to the corresponding sulfonic acid, rendering it unreactive towards the amine.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of an Alkyl Chloride Byproduct with Alcohol Nucleophiles
Symptoms:
-
Presence of a chlorinated byproduct in your reaction mixture, identified by mass spectrometry or NMR.
-
Reduced yield of the desired sulfonate ester.
Potential Cause & Solution:
-
Chloride Displacement: The chloride ion generated during the reaction can act as a nucleophile and displace the newly formed sulfonate ester, particularly if the alcohol is primary or secondary. This is a common side reaction with sulfonyl chlorides.[5]
-
Solution 1: Use methanesulfonic anhydride instead of the sulfonyl chloride. This eliminates the chloride source from the reaction.[5]
-
Solution 2: Add a chloride scavenger to the reaction mixture, such as silver carbonate or silver nitrate, to precipitate out the chloride ions as they are formed.
-
Solution 3: For hindered alcohols, using titanium tetrachloride (TiCl4) at low temperatures can surprisingly lead to the rapid and stereospecific formation of alkyl chlorides from sulfonate esters, a reaction to be aware of and potentially avoid by choosing alternative reagents if the sulfonate is the desired product.[6]
-
Issue 3: Ring-Opening of the Oxolane Moiety
Symptoms:
-
Formation of products with a molecular weight corresponding to the addition of the nucleophile and the opening of the tetrahydrofuran ring.
-
Complex NMR spectra indicating the loss of the cyclic ether structure.
Potential Cause & Solution:
-
Lewis or Brønsted Acid Catalysis: The oxolane (tetrahydrofuran) ring is susceptible to ring-opening under acidic conditions, which can be inadvertently generated during the reaction (e.g., formation of HCl if a base is not used efficiently).[7] Lewis acidic impurities in reagents can also catalyze this side reaction.
-
Solution: Ensure a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is present to neutralize any generated acid.[2][4] Use freshly distilled solvents and high-purity reagents to minimize Lewis acid contamination. If the nucleophile itself is acidic, consider protecting it or using a less acidic alternative if possible.
-
Issue 4: Reaction Failure with Hindered Nucleophiles
Symptoms:
-
No reaction or very low conversion when using sterically demanding amines or alcohols.
Potential Cause & Solution:
-
Steric Hindrance: The bulky nature of the nucleophile can prevent its approach to the electrophilic sulfur atom of the sulfonyl chloride.[4][8]
-
Solution 1: Increase the reaction temperature to provide more energy to overcome the activation barrier. However, be mindful of potential decomposition of starting materials or products.
-
Solution 2: Employ a less sterically hindered sulfonylating agent if the specific oxolanylmethylsulfonyl moiety is not critical.
-
Solution 3: Consider alternative coupling strategies that do not involve a sulfonyl chloride, such as using a sulfonate salt and an activating agent.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It should be stored in a dry, sealed container in a cool, well-ventilated area.[1] Due to its moisture sensitivity, storage under an inert atmosphere is highly recommended to prevent hydrolysis and maintain its reactivity.
Q2: Can I use a tertiary amine as a nucleophile with this reagent?
A2: While tertiary amines are generally used as non-nucleophilic bases in these reactions, they can sometimes react with sulfonyl chlorides, especially in the presence of air, to form sulfonylethenamines through an oxidative pathway.[9] It is generally not a reliable method for forming a direct bond between the tertiary amine and the sulfonyl group.
Q3: Is it possible to selectively react with one functional group in a molecule containing both an amine and an alcohol?
A3: Yes, selective sulfonylation is often possible. Amines are generally more nucleophilic than alcohols and will typically react preferentially. To enhance selectivity, you can perform the reaction at a lower temperature. If you wish to react with the alcohol selectively, the amine group should be protected first.[10][11][12]
Q4: What is the role of pyridine in reactions with sulfonyl chlorides?
A4: Pyridine serves a dual purpose. It acts as a base to neutralize the HCl generated during the reaction.[4] Additionally, it can act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt, which is then more readily attacked by the primary nucleophile (amine or alcohol).
Q5: Are there any known decomposition pathways for this compound?
IV. Experimental Protocols & Data
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Sulfonamide Yield | Insufficient amine nucleophilicity | Use a stronger, non-nucleophilic base (e.g., DBU). |
| Competing elimination (sulfene formation) | Use a less hindered base (e.g., TEA); lower reaction temperature.[3] | |
| Hydrolysis of sulfonyl chloride | Use anhydrous conditions and an inert atmosphere. | |
| Alkyl Chloride Byproduct | Nucleophilic attack by chloride | Use methanesulfonic anhydride; add a chloride scavenger (e.g., AgNO3).[5] |
| Oxolane Ring-Opening | Acid-catalyzed cleavage | Ensure stoichiometric base is present; use high-purity reagents.[7] |
| Reaction Failure | Steric hindrance | Increase reaction temperature; consider alternative reagents.[4][8] |
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and pyridine (as solvent and base) or an anhydrous solvent like dichloromethane with triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add this compound (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
V. Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways of this compound
Caption: Primary and side reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Sulfonamide Yield
Caption: Decision tree for troubleshooting low sulfonamide yield.
VI. References
-
Visible-Light Induced Radical Addition–Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides | The Journal of Organic Chemistry - ACS Publications . Available at: --INVALID-LINK--
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH . Available at: --INVALID-LINK--
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube . Available at: --INVALID-LINK--
-
Reductive desulfonylation - Wikipedia . Available at: --INVALID-LINK--
-
Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) . Available at: --INVALID-LINK--
-
Protecting Groups . Available at: --INVALID-LINK--
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Available at: --INVALID-LINK--
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry . Available at: --INVALID-LINK--
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Available at: --INVALID-LINK--
-
Protecting Agents - TCI Chemicals . Available at: --INVALID-LINK--
-
MULTISTEP SYNTHESIS PROTECTING GROUPS . Available at: --INVALID-LINK--
-
Some reactions of trichloromethanesulfenyl chloride with alcohols and thiols - ElectronicsAndBooks . Available at: --INVALID-LINK--
-
the sn3 dilemma: characterization of the transition state for solvolysis reactions of hindered sulfonyl halides - ResearchGate . Available at: --INVALID-LINK--
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH . Available at: --INVALID-LINK--
-
A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - NIH . Available at: --INVALID-LINK--
-
Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones . Available at: --INVALID-LINK--
-
Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration - PMC - NIH . Available at: --INVALID-LINK--
-
(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate . Available at: --INVALID-LINK--
-
Oxolan-3-ylmethanesulfonamide | C5H11NO3S | CID 61554768 - PubChem . Available at: --INVALID-LINK--
-
--INVALID-LINK-- . Available at: --INVALID-LINK--
-
Alcohol to Mesylate - Common Conditions . Available at: --INVALID-LINK--
-
Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions - PubMed . Available at: --INVALID-LINK--
-
Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines . Available at: --INVALID-LINK--
-
17.6: Reactions of Alcohols - Chemistry LibreTexts . Available at: --INVALID-LINK--
-
CAS 242459-48-9 | this compound - Synblock . Available at: --INVALID-LINK--
-
Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride - ResearchGate . Available at: --INVALID-LINK--
-
Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions | Request PDF - ResearchGate . Available at: --INVALID-LINK--
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI . Available at: --INVALID-LINK--
-
Acid chloride reaction with amine : r/OrganicChemistry - Reddit . Available at: --INVALID-LINK--
-
Thermal decomposition of bethanechol chloride into bethamethylcholine... - ResearchGate . Available at: --INVALID-LINK--
-
23.9: Amines as Nucleophiles - Chemistry LibreTexts . Available at: --INVALID-LINK--
-
Comprehensive determination of the solid state stability of bethanechol chloride active pharmaceutical ingredient using combined analytical tools - ResearchGate . Available at: --INVALID-LINK--
-
Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts . Available at: --INVALID-LINK--
References
- 1. CAS 242459-48-9 | this compound - Synblock [synblock.com]
- 2. reddit.com [reddit.com]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. jocpr.com [jocpr.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions with Oxolan-3-ylmethanesulfonyl chloride
Welcome to the technical support guide for researchers utilizing Oxolan-3-ylmethanesulfonyl chloride. This document provides in-depth, field-proven guidance on monitoring reaction progress, troubleshooting common issues, and ensuring the integrity of your experimental outcomes. As a reactive building block, precise monitoring is paramount to achieving high yields and purity.
Section 1: Core Principles & Initial Assessment
This compound is an aliphatic sulfonyl chloride containing a tetrahydrofuran (THF) moiety.[1][2] Its reactivity is primarily dictated by the electrophilic sulfur center, making it an excellent reagent for forming sulfonamides and sulfonate esters upon reaction with nucleophiles like amines and alcohols, respectively.[3][4][5]
However, the primary competing reaction is hydrolysis, where moisture reacts with the sulfonyl chloride to form the corresponding and often unreactive oxolan-3-ylmethanesulfonic acid.[6][7][8] Therefore, effective reaction monitoring is not just about tracking product formation but also about detecting and mitigating this critical side reaction.
FAQ: Which monitoring technique should I start with?
For any new reaction, a multi-technique approach is advisable. Start with Thin-Layer Chromatography (TLC) for rapid, qualitative checks, and then move to Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis and byproduct identification.
Caption: Decision workflow for selecting the appropriate analytical technique.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during reactions with this compound in a practical question-and-answer format.
Q1: How can I perform a quick qualitative check of my reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid, qualitative assessment. It allows you to visualize the consumption of your starting materials and the formation of your product(s).
Core Principle: The components of your reaction mixture will travel up the TLC plate at different rates depending on their polarity and interaction with the stationary phase. By comparing the spots from your reaction mixture to your starting materials, you can gauge progress.
See "SOP 1: General Protocol for Reaction Monitoring by TLC" for a detailed methodology.
Q2: My TLC spots are streaky, overlapping, or hard to see. What should I do?
Answer: This is a common issue. The oxolane moiety is not UV-active, and the sulfonyl group is a poor chromophore. If your nucleophile (amine/alcohol) is also not UV-active, visualization can be challenging.
Troubleshooting Table:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No visible spots under UV light | Compounds lack a sufficient UV chromophore. | Use a chemical stain for visualization. A potassium permanganate (KMnO₄) dip is excellent for this purpose as it reacts with many functional groups. An iodine chamber is another effective alternative. |
| Overlapping Spots (Similar Rf) | The polarity of the starting material and product are too similar in the chosen eluent. | Change the eluent system. Systematically vary the ratio of a polar solvent (e.g., ethyl acetate) to a non-polar solvent (e.g., hexanes). If that fails, try a different solvent system entirely (e.g., Dichloromethane/Methanol). |
| Streaky Spots | Sample is too concentrated; compound is highly polar or acidic/basic. | Dilute the sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system to improve spot shape. |
Q3: How do I get precise, quantitative data on my reaction's conversion rate?
Answer: For accurate quantitative data, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the preferred method.[9][10] It allows you to determine the molar ratio of compounds in your crude reaction mixture without separation.
Core Principle: The area under an NMR peak is directly proportional to the number of protons giving rise to that signal. By comparing the integration of a peak unique to the starting material with one unique to the product, you can calculate the reaction conversion.
Key Signals to Monitor:
-
This compound (Starting Material): The two protons on the carbon adjacent to the sulfonyl chloride (-CH₂-SO₂Cl) will have a distinct chemical shift.
-
Product (e.g., Sulfonamide or Sulfonate Ester): Upon reaction, the electronic environment of these adjacent protons changes, causing their signal to shift. For example, in a sulfonamide (-CH₂-SO₂-NHR), this signal will typically shift upfield compared to the sulfonyl chloride.
See "SOP 2: Protocol for Quantitative Reaction Monitoring by ¹H NMR" for a detailed methodology.
Q4: My reaction is complex, and I suspect side products. How can I identify them?
Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying components in a complex mixture.[11][12] It first separates the compounds (LC) and then provides the mass-to-charge ratio (m/z) for each one (MS), allowing for definitive identification.
What to Look For:
-
Expected Product: Search for the peak corresponding to the calculated molecular weight of your target molecule.
-
Unreacted Starting Material: Confirm the presence of the molecular ion for this compound.
-
Hydrolysis Product: The most common byproduct is oxolan-3-ylmethanesulfonic acid, formed from the reaction of the sulfonyl chloride with water.[6][13] Look for its specific molecular weight.
Caption: Competing reaction pathways for this compound.
Q5: My reaction has stalled and is not reaching completion. What are the common causes?
Answer: A stalled reaction can be frustrating. The cause is often related to reagent stability, stoichiometry, or reaction conditions.
Troubleshooting Guide for Stalled Reactions:
| Potential Cause | Diagnostic Check | Corrective Action |
| Degradation of Sulfonyl Chloride | Analyze a sample of the starting material by NMR or LC-MS. Check for the presence of oxolan-3-ylmethanesulfonic acid. | Use a fresh bottle of the reagent. Ensure all solvents and glassware are rigorously dried. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficiently Nucleophilic Substrate | Review the literature for similar substrates. Is your amine/alcohol known to be a weak nucleophile? | Increase the reaction temperature. If forming a sulfonamide, consider a stronger, non-nucleophilic base (e.g., DBU instead of triethylamine) to deprotonate the amine. |
| Incorrect Stoichiometry or Base | Re-check calculations for all reagents. If a base is used (common for sulfonamide formation), ensure it is not being consumed by other acidic protons. | Use a slight excess (1.1-1.2 equivalents) of the nucleophile. For sulfonamide formation with amine hydrochloride salts, ensure at least 2 equivalents of base are used. |
| Poor Solubility | Observe the reaction mixture. Is it a homogenous solution or a suspension? | Change to a solvent system in which all reactants are fully soluble at the reaction temperature. |
Section 3: Standard Operating Protocols (SOPs)
SOP 1: General Protocol for Reaction Monitoring by TLC
-
Preparation: On a silica gel TLC plate, lightly draw a starting line in pencil ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).
-
Spotting:
-
SM Lane: Using a capillary tube, spot a dilute solution of your limiting starting material (either the sulfonyl chloride or the nucleophile).
-
RM Lane: Spot a sample taken directly from your reaction mixture.
-
C Lane: First spot the starting material, then spot the reaction mixture directly on top of it.
-
-
Development: Place the TLC plate in a chamber containing your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate. Visualize the spots using a UV lamp (254 nm). If spots are not visible, dip the plate in a potassium permanganate staining solution and gently heat with a heat gun until spots appear.
-
Interpretation: A successful reaction will show the disappearance of the starting material spot in the "RM" lane and the appearance of a new spot (the product). The "C" lane helps to resolve the starting material from the product if their Rf values are close.
SOP 2: Protocol for Quantitative Reaction Monitoring by ¹H NMR
-
Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench the reaction immediately by diluting it into a vial containing cold deuterated solvent (e.g., CDCl₃). This prevents further reaction. If necessary, filter the sample through a small plug of cotton or silica in a pipette to remove any solids.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) for accurate integration. If T₁ is unknown, a d1 of 10-15 seconds is generally a safe starting point for quantitative work.
-
-
Data Processing:
-
Phase the spectrum and perform a baseline correction.
-
Identify a clean, well-resolved peak corresponding to the starting sulfonyl chloride (SM_peak). Integrate this peak and normalize its value (e.g., to 1.00 or 2.00 depending on the number of protons).
-
Identify a clean, well-resolved peak corresponding to the product (P_peak). Integrate this peak using the same normalization.
-
-
Calculation:
-
Calculate the molar ratio: Ratio = (Integral of P_peak / # of Protons for P_peak) / (Integral of SM_peak / # of Protons for SM_peak)
-
Calculate Percent Conversion: % Conversion = [Ratio / (Ratio + 1)] * 100
-
SOP 3: Protocol for Reaction Analysis by LC-MS
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.1 mg/mL.
-
Method Setup:
-
Column: A C18 reverse-phase column is a standard choice for this type of molecule.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) is typical.
-
MS Detector: Set the detector to scan a mass range that includes the molecular weights of all expected reactants, products, and byproducts. Use both positive (ESI+) and negative (ESI-) ionization modes to ensure detection, as sulfonic acids are often best seen in negative mode.
-
-
Analysis: Inject the sample. In the resulting chromatogram, analyze the mass spectrum for each peak to identify the corresponding compound. Compare the observed m/z values with the calculated exact masses.
References
- 1. PubChemLite - this compound (C5H9ClO3S) [pubchemlite.lcsb.uni.lu]
- 2. CAS 242459-48-9 | this compound - Synblock [synblock.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. pharmtech.com [pharmtech.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. news-medical.net [news-medical.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Strategies for the Removal of Unreacted Oxolan-3-ylmethanesulfonyl Chloride
Welcome to the technical support resource for drug development professionals and research scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted Oxolan-3-ylmethanesulfonyl chloride from reaction mixtures. The following sections offer a range of chemical and physical methods to ensure the purity of your target molecule and the integrity of your subsequent synthetic steps.
Introduction: The Challenge of Residual this compound
This compound is a valuable reagent in organic synthesis, often employed to introduce the oxolan-3-ylmethanesulfonyl group. However, its complete consumption is not always feasible or desirable, leading to residual reagent in the reaction mixture. Due to its reactive nature, unreacted this compound can interfere with downstream transformations and complicate purification. This guide presents a systematic approach to its effective removal.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
A1: Residual this compound poses several challenges. As an electrophilic reagent, it can react with nucleophiles in subsequent steps, leading to undesired side products. Its structural similarity to other reactants or products can also complicate purification by chromatography.[1] Furthermore, sulfonyl chlorides are generally reactive and can be hazardous, making their removal essential for product stability and safety.
Q2: What are the primary strategies for removing sulfonyl chlorides like this compound?
A2: The most effective strategies involve converting the unreacted sulfonyl chloride into a derivative with significantly different physical properties (e.g., polarity, solubility) to facilitate its separation. The main approaches include:
-
Quenching: Reacting the sulfonyl chloride with a nucleophile to form a more polar and easily separable compound.
-
Chromatographic Purification: Utilizing techniques like flash column chromatography to separate the sulfonyl chloride from the desired product.
-
Liquid-Liquid Extraction: Exploiting differences in solubility between the sulfonyl chloride and its quenched byproducts.
-
Scavenger Resins: Employing polymer-bound nucleophiles to selectively react with and remove the excess sulfonyl chloride.[1]
Troubleshooting Common Issues
Issue 1: My desired product is sensitive to aqueous or basic conditions.
-
Plausible Cause: Many quenching procedures utilize aqueous bases, which can be detrimental to products containing base-labile functional groups such as esters or certain protecting groups.
-
Solutions:
-
Non-Aqueous Quenching with Amines: Introduce a primary or secondary amine (e.g., aniline, diethylamine) to the reaction mixture. This will form a sulfonamide, which can typically be separated by chromatography.
-
Use of Scavenger Resins: Polymer-bound amine scavengers offer a solid-phase extraction method, avoiding aqueous workup altogether.[1]
-
Issue 2: The quenched byproduct is difficult to separate from my product.
-
Plausible Cause: The polarity of the resulting sulfonic acid or sulfonamide may be too similar to that of your desired molecule.
-
Solutions:
-
Selection of an Alternative Quenching Agent: If an amine quencher was used, consider switching to aqueous hydrolysis to form the sulfonic acid, which can be removed with a basic wash. Conversely, if aqueous quenching is problematic, choose an amine that will generate a sulfonamide with a significantly different Rf value in your chosen TLC system.
-
Optimization of Chromatographic Conditions: A thorough screening of solvent systems for column chromatography is crucial. Employing gradient elution can often resolve closely migrating compounds.[2][3]
-
Detailed Experimental Protocols
Protocol 1: Aqueous Basic Hydrolysis
This method is suitable for products that are stable to basic conditions. The sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid, which is then extracted into an aqueous basic solution.
Step-by-Step Procedure:
-
Upon reaction completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution while stirring vigorously.[1]
-
Continue stirring for 30-60 minutes at room temperature to ensure complete hydrolysis of the sulfonyl chloride.
-
Transfer the mixture to a separatory funnel.
-
If your product is in an organic solvent, separate the layers. The sodium salt of oxolan-3-ylmethanesulfonic acid will be in the aqueous phase.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Diagram of Quenching via Hydrolysis:
Caption: Hydrolysis of this compound.
Protocol 2: Quenching with an Amine
This method is ideal for products that are sensitive to aqueous or basic conditions. The resulting sulfonamide is typically less polar than the corresponding sulfonic acid and can be removed by chromatography.
Step-by-Step Procedure:
-
To the reaction mixture, add a primary or secondary amine (e.g., 1.5 equivalents relative to the excess sulfonyl chloride).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC for the disappearance of the sulfonyl chloride.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired product from the sulfonamide.
Diagram of Quenching with an Amine:
Caption: Formation of a sulfonamide derivative.
Protocol 3: Use of Scavenger Resins
This solid-phase extraction technique is highly efficient for removing excess electrophiles and is compatible with a wide range of functional groups.
Step-by-Step Procedure:
-
To the reaction mixture, add a polymer-bound amine scavenger resin (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]
-
Stir the suspension at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.
-
Once complete, filter the mixture to remove the resin.
-
Wash the resin with a suitable organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, free of the sulfonyl chloride.
Workflow for Scavenger Resin Application:
Caption: Workflow for scavenger resin purification.
Comparative Data Summary
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Basic Hydrolysis | Cost-effective, simple workup, byproduct is highly polar and water-soluble. | Not suitable for base-sensitive products.[1] | Robust, base-stable products. |
| Amine Quenching | Non-aqueous, mild conditions. | Requires chromatographic separation of the resulting sulfonamide. | Products sensitive to aqueous or basic conditions.[1] |
| Scavenger Resins | High selectivity, simple filtration workup, broad functional group tolerance. | Higher cost of reagents, may require longer reaction times. | High-value products, parallel synthesis, and when aqueous workup is to be avoided.[1] |
| Direct Chromatography | Avoids additional reagents and reaction steps. | Can be challenging if the product and sulfonyl chloride have similar polarities, potential for on-column reactions.[3] | Cases where the Rf values of the product and sulfonyl chloride are significantly different. |
References
"Oxolan-3-ylmethanesulfonyl chloride" reaction work-up procedures
Welcome to the technical support center for Oxolan-3-ylmethanesulfonyl chloride. As a key intermediate in pharmaceutical and materials science research, its successful application hinges on precise reaction control and, critically, a well-executed work-up procedure. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to navigate the complexities of working with this reagent. We will move beyond simple step-by-step instructions to explain the chemical principles behind each choice, ensuring your protocols are both effective and self-validating.
Troubleshooting Guide: Navigating Common Work-Up Challenges
This section addresses specific issues that can arise during the work-up of reactions involving this compound. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Question 1: After quenching my reaction, I'm seeing a significant loss of my desired product, and TLC analysis shows a new, very polar spot that doesn't move from the baseline. What's happening?
Answer: This is a classic sign of hydrolysis. This compound, like most sulfonyl chlorides, is susceptible to reaction with water.[1][2] This nucleophilic attack on the electrophilic sulfur atom displaces the chloride, forming the corresponding oxolan-3-ylmethanesulfonic acid.[2] This sulfonic acid byproduct is highly polar and often appears as a baseline spot on silica gel TLC plates.
The extent of this hydrolysis is highly dependent on temperature, pH, and exposure time.[3][4] Losses are most significant when the quench and subsequent aqueous extraction are performed slowly or at room temperature.[5]
Recommended Actions:
-
Cold Quenching: Always quench the reaction mixture by adding it slowly to a vigorously stirred, ice-cold solution (0-5 °C). This dramatically reduces the rate of hydrolysis for both your starting material and, potentially, your product if it is also a sulfonyl-containing compound. Pouring the reaction mixture into ice water or an ice-cold aqueous solution is a standard and effective technique.[6]
-
Rapid Extraction: Do not allow the aqueous and organic layers to remain in contact for extended periods. Perform your extractions swiftly and efficiently.
-
pH Control: If your product is stable to base, consider quenching with ice-cold saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the HCl generated during the reaction and any sulfonic acid formed, converting the sulfonic acid into its even more water-soluble sodium salt, facilitating its removal into the aqueous phase.
Question 2: During the aqueous wash, my separatory funnel has formed a thick, stable emulsion that won't separate. How can I break it and prevent it from happening again?
Answer: Emulsion formation is common in reaction work-ups, particularly when residual polar aprotic solvents (like DMF or DMSO) are present, or when fine precipitates act as surfactants at the aqueous-organic interface.[7] The vigorous shaking of a separatory funnel can exacerbate this issue.
Recommended Actions:
-
Break the Emulsion:
-
Brine Wash: Add a significant volume of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often forces the separation of the layers.
-
Solvent Addition: Add more of the organic extraction solvent to decrease the concentration of the emulsifying agent.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: If a fine solid is visible, filtering the entire mixture through a pad of Celite® can remove the particulate matter causing the emulsion.
-
-
Prevent Future Emulsions:
-
Solvent Removal: If your product is not volatile, it is highly advisable to remove the reaction solvent (e.g., THF, acetonitrile) via rotary evaporation before initiating the aqueous work-up.[7] Re-dissolve the residue in a less water-miscible solvent like ethyl acetate or dichloromethane (DCM) for the extraction.
-
Dilution: Ensure your reaction mixture is sufficiently diluted with the extraction solvent before washing.
-
Question 3: My final product is a persistent, oily residue even after extensive drying under high vacuum. I suspect impurities. How can I purify it effectively?
Answer: An oily product when a solid is expected often points to the presence of impurities or residual solvents.[8] Common culprits in sulfonyl chloride reactions include:
-
Oxolan-3-ylmethanesulfonic acid: The hydrolysis byproduct.
-
Unreacted Starting Materials: Particularly if the nucleophile was a liquid.
-
Chlorinated Side Products: Depending on the reaction conditions.
-
High-Boiling Solvents: Such as residual toluene or DCE.[8]
Purification Strategies:
-
Acid/Base Wash: Before final drying, ensure you have thoroughly washed the organic layer with an appropriate aqueous solution. A wash with saturated NaHCO₃ will remove acidic impurities like the sulfonic acid. A subsequent wash with dilute acid (e.g., 1M HCl) can remove basic impurities (like excess amine nucleophiles), followed by a final brine wash to remove residual water.
-
Flash Column Chromatography: This is the most common method for purification.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The highly polar sulfonic acid will remain on the silica, while your likely less-polar product will elute.
-
Stability Check: Be aware that some sulfonyl-containing compounds can degrade on silica gel.[8] It's wise to run a quick TLC to check for stability by spotting your crude material, letting the plate sit for 30 minutes, and then developing it to see if any new decomposition spots have appeared.
-
-
Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining high-purity material. Try dissolving the oil in a minimum amount of a good solvent (e.g., ethyl acetate, DCM) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed, then allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general-purpose work-up procedure for a reaction of this compound with an amine?
A1: The following is a robust, step-by-step protocol for a typical sulfonamide formation.
Experimental Protocol: General Work-up for Sulfonamide Synthesis
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching: Prepare a separate beaker containing ice-cold 1M HCl. Slowly, and with vigorous stirring, transfer the cold reaction mixture into the acidic solution. The acid will neutralize the base catalyst (e.g., triethylamine, pyridine) and protonate any excess amine starting material, rendering them water-soluble.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate or DCM, 3 x volume of the aqueous phase).[9]
-
Washing: Combine the organic extracts and wash sequentially with:
-
1M HCl (to ensure complete removal of bases).
-
Water.
-
Saturated aqueous NaHCO₃ (to remove any traces of sulfonic acid).
-
Saturated aqueous NaCl (brine) (to aid in drying).
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the resulting crude product by flash column chromatography or crystallization as needed.
Q2: What are the critical safety precautions for handling this compound and its reaction work-ups?
A2: Safety is paramount. Sulfonyl chlorides are corrosive and react with moisture, releasing corrosive hydrogen chloride (HCl) gas.[2][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11][12]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]
-
Handling: This compound is moisture-sensitive.[2][11] Avoid exposure to humid air. Use dry glassware and solvents.
-
Quenching: Be aware that quenching with water or base is exothermic and will release HCl gas. Perform this step slowly and with adequate cooling.
-
Spills: In case of a spill, do not use water.[10] Absorb the spill with an inert material like sand or vermiculite, and neutralize with a dry agent like soda ash before disposal.[10]
Q3: How stable is this compound? Can I store it?
A3: The stability of sulfonyl chlorides can vary, but they are generally sensitive to moisture and heat.[13][14] this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12] Long-term storage can lead to hydrolysis from ambient moisture, reducing its purity and reactivity.[2] While more stable than corresponding sulfonyl bromides or iodides, it is less stable than a sulfonyl fluoride.[1][14]
Data & Workflow Visualization
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Purpose & Mechanism | Advantages | Disadvantages |
| Ice Water | Hydrolyzes excess sulfonyl chloride to sulfonic acid. | Simple, readily available. | Can cause hydrolysis of the desired product; generates HCl.[1] |
| Sat. aq. NH₄Cl | Mildly acidic quench. | Less harsh than strong acids; good for acid-sensitive functional groups.[9][15] | May not be effective at removing basic impurities. |
| Sat. aq. NaHCO₃ | Mild basic quench. | Neutralizes HCl and sulfonic acid, converting them to highly water-soluble salts.[16] | Can cause CO₂ evolution (foaming); may react with base-sensitive functional groups. |
| Ice-cold 1M HCl | Acidic quench. | Excellent for removing amine bases and unreacted amine nucleophiles. | Can promote hydrolysis; unsuitable for acid-labile products. |
Diagram 1: Decision Workflow for Work-up Procedure
This diagram provides a logical pathway for selecting an appropriate work-up strategy based on the stability of your final product.
Caption: Decision tree for selecting a work-up protocol.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nj.gov [nj.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. angenechemical.com [angenechemical.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Oxolan-3-ylmethanesulfonyl Chloride vs. Methanesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent design. The choice of sulfonylating agent is a critical decision that influences not only the reaction's efficiency but also the physicochemical properties of the final product. While methanesulfonyl chloride (MsCl) is a widely used, highly reactive, and economical choice, the strategic incorporation of functionalities designed to enhance drug-like properties has led to the emergence of reagents like oxolan-3-ylmethanesulfonyl chloride. This guide provides an in-depth technical comparison of these two sulfonylating agents, supported by experimental data and mechanistic insights, to inform reagent selection in research and development.
At a Glance: Key Differences and Strategic Implications
| Feature | Methanesulfonyl Chloride (MsCl) | This compound |
| Structure | CH₃SO₂Cl | C₅H₉ClO₃S |
| Molecular Weight | 114.55 g/mol | 184.64 g/mol |
| Primary Application | General formation of mesylates and sulfonamides. | Introduction of a sulfonamide with improved physicochemical properties. |
| Key Advantage | High reactivity, low cost, extensive documentation. | Potential for enhanced aqueous solubility, metabolic stability, and lipophilicity modulation of the final product.[1][2][3] |
| Considerations | Can lead to products with poor solubility or metabolic liabilities. | Higher cost, less extensive literature, potential for altered reactivity. |
The Enduring Utility of Methanesulfonyl Chloride
Methanesulfonyl chloride is a potent electrophile used extensively for the formation of methanesulfonates (mesylates) from alcohols and methanesulfonamides from primary and secondary amines[4][5]. The mesyl group is an excellent leaving group, making mesylates valuable intermediates for nucleophilic substitution and elimination reactions[4]. The resulting methanesulfonamides are generally stable to hydrolysis under both acidic and basic conditions[5].
The high reactivity of MsCl stems from the compact and strongly electron-withdrawing nature of the methylsulfonyl group, which renders the sulfur atom highly susceptible to nucleophilic attack[6]. This reactivity allows for rapid and efficient reactions, often at low temperatures, with a broad range of nucleophiles.
The Strategic Advantage of this compound: A Nod to Modern Drug Design
The primary driver for employing this compound is not to fundamentally alter the core sulfonylation reaction but to strategically modify the resulting molecule's properties. The incorporation of saturated heterocycles like tetrahydrofuran (oxolane) is a well-established strategy in medicinal chemistry to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2][3][7].
The oxolane moiety serves as a "hydrophilic handle" or a bioisosteric replacement for alkyl or gem-dimethyl groups[8][9]. This substitution can lead to several beneficial effects:
-
Improved Aqueous Solubility: The ether oxygen of the oxolane ring can act as a hydrogen bond acceptor, enhancing the interaction of the molecule with water and thereby increasing its solubility[2][10].
-
Modulated Lipophilicity: The introduction of the polar oxolane ring can decrease the overall lipophilicity (logP) of a molecule, which is often desirable to improve its pharmacokinetic properties and reduce off-target effects[10].
-
Enhanced Metabolic Stability: The C-H bonds within the oxolane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more lipophilic alkyl groups[7].
-
Vectorial Exit and Conformational Rigidity: The defined three-dimensional structure of the oxolane ring can provide a specific exit vector from a binding pocket and introduce conformational rigidity, which can be advantageous for target engagement[11].
Comparative Reaction Mechanisms
The fundamental reaction mechanism for both sulfonyl chlorides with an amine is a nucleophilic addition-elimination process. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation to yield the stable sulfonamide.
Caption: Generalized mechanism for sulfonamide formation.
While the overall mechanism is the same, the electronic and steric properties of the R' group (CH₃- vs. oxolan-3-ylmethyl-) can subtly influence the reaction rate. The electron-donating character of the methylene bridge in this compound might slightly reduce the electrophilicity of the sulfur atom compared to methanesulfonyl chloride. However, in most practical applications, the reaction conditions will be the dominant factor in determining the outcome.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using Methanesulfonyl Chloride
This protocol describes a typical procedure for the reaction of an aniline with methanesulfonyl chloride.
Materials:
-
Aniline (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)[12]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography as needed.
Caption: Workflow for sulfonamide synthesis with MsCl.
Protocol 2: Representative Synthesis of an N-Aryl-(oxolan-3-yl)methanesulfonamide
While direct comparative protocols are scarce, the following procedure can be adapted from standard sulfonylation reactions for the use of this compound.
Materials:
-
Aryl amine (1.0 eq)
-
This compound (1.1 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 eq)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask under an inert atmosphere, dissolve the aryl amine (1.0 eq) and DIPEA (1.5 eq) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Monitor the reaction by TLC or LC-MS. Allow the reaction to proceed at 0 °C to room temperature until the starting amine is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting N-aryl-(oxolan-3-yl)methanesulfonamide by silica gel chromatography or recrystallization.
Synthesis of the Reagents
Methanesulfonyl Chloride: Commercially available in large quantities, MsCl is typically synthesized on an industrial scale by the reaction of methane with sulfuryl chloride or by the chlorination of methanesulfonic acid with thionyl chloride[14][15].
This compound: This reagent is not as widely available and is more expensive. Its synthesis can be achieved from 3-hydroxymethyl tetrahydrofuran. A plausible synthetic route involves the conversion of the alcohol to a suitable leaving group, followed by displacement with a sulfite and subsequent chlorination, or more directly via a two-step process involving mesylation and subsequent reaction steps[16]. A common laboratory-scale synthesis involves the reaction of (tetrahydrofuran-3-yl)methanol with methanesulfonyl chloride to form the mesylate, which is then converted to the sulfonyl chloride.
Conclusion and Recommendations
The choice between methanesulfonyl chloride and this compound is a strategic one, dictated by the goals of the synthesis.
-
Methanesulfonyl chloride remains the reagent of choice for routine sulfonamide and mesylate formation where cost, reactivity, and scalability are the primary concerns. Its behavior is well-understood, and a vast body of literature supports its use.
-
This compound is a specialized reagent for applications in drug discovery and development where the modulation of physicochemical properties is paramount. The potential benefits of improved solubility, metabolic stability, and tailored lipophilicity often justify its higher cost and the need for more careful reaction optimization.
For research and drug development professionals, the judicious use of reagents like this compound represents a powerful tool to overcome common ADME-related hurdles in the hit-to-lead and lead optimization phases of a project.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cbijournal.com [cbijournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US3993692A - Methane sulfonyl chloride and process of preparation - Google Patents [patents.google.com]
- 16. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Oxolan-3-ylmethanesulfonyl chloride: A Strategic Reagent for Optimizing Drug-like Properties
Introduction: Beyond Flatland in Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, embedded in the structures of countless antibacterial, anti-inflammatory, and anticancer agents.[1] The conventional synthesis of these vital compounds typically involves the reaction of a primary or secondary amine with a sulfonyl chloride.[2][3] While workhorse reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are effective, they often yield molecules that are overly lipophilic or lack the three-dimensional character crucial for optimal target engagement and favorable pharmacokinetic profiles.
This guide introduces Oxolan-3-ylmethanesulfonyl chloride , a heterocyclic building block designed to directly address these challenges. By incorporating a saturated oxolane (tetrahydrofuran, THF) ring, this reagent provides medicinal chemists with a powerful tool to enhance aqueous solubility, improve metabolic stability, and introduce valuable sp³-richness into drug candidates, thereby accelerating the journey from lead compound to clinical candidate. We will objectively compare this reagent to common alternatives, provide supporting data, and detail the experimental logic that underpins its strategic application.
The Core Advantage: Modulating Physicochemical Properties with the Oxolane Moiety
The primary benefit of using this compound lies not in the reactivity of the sulfonyl chloride itself—which is characteristic of a typical aliphatic sulfonyl chloride—but in the profound influence the oxolane ring exerts on the final sulfonamide's properties. Cyclic ethers are increasingly recognized as valuable motifs in drug design for their ability to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
Key Physicochemical Improvements:
-
Enhanced Aqueous Solubility: The ether oxygen of the oxolane ring acts as a hydrogen bond acceptor, which can significantly improve a compound's interaction with water and, consequently, its aqueous solubility. This is a critical advantage for overcoming formulation challenges and ensuring adequate bioavailability.[6][7]
-
Improved Metabolic Stability: The saturated, sterically hindered nature of the oxolane ring can shield adjacent chemical bonds from metabolic enzymes like cytochrome P450s.[8][9] Replacing a simple, metabolically labile alkyl chain with the oxolanylmethyl group can block common sites of oxidation, thereby reducing clearance and extending the drug's half-life.[9]
-
Optimal Lipophilicity (LogP/LogD): While increasing polarity, the oxolane moiety does so without drastically reducing lipophilicity to the point of impairing cell membrane permeability. It offers a "sweet spot," lowering the LogD to a more desirable range for oral absorption compared to highly lipophilic aromatic or long-chain alkyl sulfonamides.[8]
-
Increased Three-Dimensionality (sp³ Character): Over-reliance on flat, aromatic structures (a phenomenon known as "flatland") can lead to poor solubility and non-specific binding. The non-planar, sp³-rich oxolane ring introduces conformational rigidity and a defined three-dimensional shape, which can lead to more specific and potent interactions with protein binding pockets.[6]
Comparative Analysis with Alternative Sulfonylating Agents
The decision to use this compound should be data-driven and based on a clear understanding of its properties relative to other common reagents.
Reagent Comparison Overview
| Reagent | Structure | Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| This compound | O(CC(CS(=O)(=O)Cl)C1)C1 | Aliphatic | High | Imparts favorable solubility, metabolic stability, and 3D character to the final product. | Higher cost, potential for instability compared to aromatic sulfonyl chlorides. |
| Methanesulfonyl Chloride (MsCl) | CS(=O)(=O)Cl | Aliphatic | High | Small, high atom economy, introduces a simple mesyl group.[10] | Does not offer significant modulation of physicochemical properties.[10] |
| p-Toluenesulfonyl Chloride (TsCl) | CC1=CC=C(C=C1)S(=O)(=O)Cl | Aromatic | Moderate | Highly stable, crystalline solid, easy to handle, widely available. | Can significantly increase lipophilicity and introduce a potential site for metabolism. |
| 2,4-Dichlorobenzenesulfonyl Chloride | ClC1=CC(Cl)=C(C=C1)S(=O)(=O)Cl | Aromatic | Moderate | Electron-withdrawing groups can modulate electronic properties of the final sulfonamide.[1] | Adds significant molecular weight and lipophilicity; introduces halogen atoms. |
Illustrative Physicochemical Comparison of Resulting Sulfonamides
The following table presents calculated and expected properties for a hypothetical N-benzyl sulfonamide synthesized from different sulfonyl chlorides. This illustrates the impact of the R-group on the final molecule's characteristics.
| Sulfonyl Chloride Used | Resulting Sulfonamide Structure | Calculated LogP* | Expected Aqueous Solubility | Expected Metabolic Stability |
| Methanesulfonyl Chloride | C1=CC=C(C=C1)CNC(=O)C | 1.3 | Moderate | Moderate (benzyl site) |
| p-Toluenesulfonyl Chloride | CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | 2.8 | Low | Moderate (benzyl & tolyl sites) |
| This compound | O(CC(CS(=O)(=O)NCC1=CC=CC=C1)C2)C2 | 1.9 | High | High (oxolane is stable) |
*Calculated LogP values are estimates and serve for comparative purposes.
Experimental Protocols and Methodologies
Trustworthy science relies on robust and reproducible protocols. The synthesis of a sulfonamide from this compound follows a standard nucleophilic substitution pathway.
General Protocol for Sulfonamide Synthesis
This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq) as a base[11]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Amine Solubilization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution. Rationale: The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards product formation.[1]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Rationale: The dropwise addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.
Visualizing the Core Chemistry and Workflow
The following diagrams illustrate the fundamental reaction and the general laboratory workflow.
Caption: General reaction for sulfonamide synthesis.
Caption: Standard laboratory workflow for sulfonamide synthesis.
Strategic Application: A Decision-Making Framework
A medicinal chemist must decide when the specific advantages of this compound justify its use over simpler, less expensive alternatives.
Caption: Decision framework for reagent selection.
Conclusion
This compound is more than just another sulfonylating agent; it is a strategic building block for modern drug discovery. Its primary advantage is the ability to install an oxolanylmethyl group that confers demonstrably superior physicochemical properties—enhanced solubility, greater metabolic stability, and increased three-dimensionality—to the resulting sulfonamide. While simpler reagents like MsCl and TsCl have their place, the thoughtful application of this compound provides a direct and efficient route to solving common ADME and potency challenges during lead optimization. For researchers aiming to accelerate the development of high-quality drug candidates, this reagent represents a valuable and powerful addition to the medicinal chemistry toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Confirmation of Sulfonamide Formation from Oxolan-3-ylmethanesulfonyl chloride
This guide provides an in-depth comparison of common spectroscopic techniques for the unambiguous confirmation of sulfonamide synthesis, using the reaction of Oxolan-3-ylmethanesulfonyl chloride with a primary or secondary amine as a model system. Our focus is not merely on procedural steps but on the underlying principles and spectral signatures that validate the conversion, empowering researchers to make informed decisions in their analytical workflow.
The Synthetic Context: From Sulfonyl Chloride to Sulfonamide
The formation of a sulfonamide via the reaction of a sulfonyl chloride with an amine is a cornerstone transformation in medicinal chemistry and drug development.[1][2] Sulfonamides are a critical class of compounds with a wide range of pharmacological activities.[3] The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfur-nitrogen bond.
The specific reaction we will use as our framework is the conversion of this compound with a generic amine (R¹R²NH).
Figure 1: General reaction scheme for sulfonamide synthesis.
Confirming the disappearance of the highly reactive sulfonyl chloride and the appearance of the desired sulfonamide product is paramount. Spectroscopic analysis provides the definitive evidence for this transformation. This guide will compare and contrast ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Comparative Spectroscopic Analysis
An effective analytical workflow leverages the strengths of multiple techniques. A rapid IR scan can suggest the presence of the key functional group, mass spectrometry can confirm the molecular weight, and NMR provides the detailed structural blueprint for final confirmation.
Figure 2: A typical analytical workflow for reaction confirmation.
Infrared (IR) Spectroscopy: The Functional Group Sentinel
Principle & Causality: IR spectroscopy is a rapid and powerful tool for identifying functional groups. The technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its electronic environment. The conversion of a sulfonyl chloride (-SO₂Cl) to a sulfonamide (-SO₂NR¹R²) causes a distinct and predictable shift in the S=O stretching frequencies, providing a clear diagnostic marker.
Expected Spectral Changes:
-
Disappearance: The characteristic S=O asymmetric and symmetric stretching bands of the sulfonyl chloride.
-
Appearance: New S=O stretching bands for the sulfonamide appear at lower wavenumbers. This shift is due to the replacement of the electron-withdrawing chlorine atom with a less electronegative nitrogen atom, which alters the bond polarity and force constant. Additionally, for primary and secondary amines, a new N-H stretch will appear.
| Functional Group | Vibration Type | Starting Material (SO₂Cl) | Product (SO₂NHR) | Rationale for Change |
| S=O | Asymmetric Stretch | ~1375 cm⁻¹ | ~1320-1310 cm⁻¹[4] | N is less electron-withdrawing than Cl, weakening the S=O bond. |
| S=O | Symmetric Stretch | ~1185 cm⁻¹ | ~1155-1143 cm⁻¹[4] | Consistent with the change in the S=O bond character. |
| N-H | Stretch (if R²=H) | N/A | ~3350-3140 cm⁻¹[4] | Direct evidence of the new sulfonamide N-H bond. |
| S-N | Stretch | N/A | ~914-895 cm⁻¹[4] | Appearance of the newly formed sulfur-nitrogen bond. |
Verdict: IR spectroscopy is an excellent first-pass technique. It is fast, requires minimal sample, and provides compelling evidence of the functional group transformation. However, it does not give information about the full molecular structure or connectivity.
Mass Spectrometry (MS): The Molecular Weight Arbiter
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this analysis, electrospray ionization (ESI) is typically used to generate a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing definitive confirmation of the product's elemental composition.
Expected Spectral Changes:
-
Confirmation of Product Mass: The primary evidence is the detection of an ion corresponding to the exact mass of the expected sulfonamide product.
-
Fragmentation Patterns: Collision-induced dissociation (CID) of the parent ion can provide structural information. A characteristic fragmentation for many sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of ~64 Da.[5][6] This fragmentation is a strong indicator of the sulfonamide scaffold.
| Species | Expected [M+H]⁺ (Example: R¹=Benzyl, R²=H) | Key Fragment Ion | Rationale for Fragmentation |
| Starting Material | C₅H₉ClO₃S + H⁺ = 201.00 | N/A | Will be absent in a pure sample. |
| Product | C₁₂H₁₇NO₃S + H⁺ = 256.10 | [M+H - SO₂]⁺ = 192.12 | Characteristic loss of SO₂ via rearrangement is a hallmark of sulfonamides.[5] |
Verdict: MS, particularly HRMS, is indispensable for confirming that a product of the correct molecular weight and formula has been formed. Its sensitivity is excellent, but it does not inherently distinguish between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
Principle & Causality: NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to its local electronic environment, and spin-spin coupling between adjacent nuclei reveals connectivity. The complete assignment of the NMR spectra provides unambiguous proof of structure.
Expected ¹H NMR Spectral Changes:
-
Disappearance: The signals corresponding to the starting amine's N-H protons (if they were observable).
-
Appearance & Shifts:
-
A new, often broad, signal for the sulfonamide N-H proton (for primary/secondary amine reactants) typically appears downfield (δ 8-10 ppm).[4] Its integration should correspond to one proton.
-
The protons on the carbon adjacent to the nitrogen (-CH-N-) will experience a downfield shift compared to their position in the free amine due to the deshielding effect of the sulfonyl group.
-
The protons on the carbon adjacent to the sulfonyl group (-CH₂-SO₂-) will also show a characteristic chemical shift, distinct from the starting sulfonyl chloride.
-
| Proton Environment | Expected ¹H Shift (ppm) | Multiplicity / Notes | Rationale for Change/Appearance |
| -SO₂-NH-R | ~8.0 - 10.0[4] | Singlet (broad) | Highly deshielded proton on the newly formed sulfonamide group. |
| Oxolane-CH-CH₂SO₂ | ~2.5 - 3.5 | Multiplet | Protons on the oxolane ring. Their shifts provide fingerprint confirmation. |
| -CH₂-SO₂- | ~3.0 - 3.5 | Doublet | The methylene bridge protons become diastereotopic and will shift upon conversion from -SO₂Cl to -SO₂N. |
| Amine R-group protons | Variable | Variable | Protons alpha to the nitrogen will shift downfield upon sulfonamide formation. |
Expected ¹³C NMR Spectral Changes: The carbon atoms directly attached to the sulfur and nitrogen atoms will show the most significant changes in their chemical shifts, reflecting the new bonding arrangement.
| Carbon Environment | Expected ¹³C Shift (ppm) | Rationale for Change |
| -CH₂-SO₂- | ~50 - 60 | The electronic environment of the methylene bridge carbon changes significantly. |
| Amine R-group α-carbon | Variable | The carbon attached to the nitrogen is now bonded to a sulfonamide, altering its shift. |
Verdict: A fully assigned ¹H and ¹³C NMR spectrum is the gold standard for structural elucidation. It confirms not only the formation of the S-N bond but also the precise connectivity of the entire molecule, ruling out isomeric possibilities.
Experimental Protocols
These are generalized protocols. Specific instrument parameters should be optimized by the user.
Protocol 1: Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small, solvent-free sample (a few milligrams of solid or a single drop of oil) directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if required by the software. Label the key peaks corresponding to the S=O and N-H stretches.
-
Validation: Compare the spectrum of the product to that of the starting sulfonyl chloride to confirm the disappearance of reactant peaks and the appearance of product peaks as detailed in the table above.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI to generate [M+H]⁺ ions.
-
Mass Analysis: Acquire the full scan spectrum in high-resolution mode (e.g., on a TOF or Orbitrap analyzer).
-
Validation: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition. Confirm that this matches the theoretical formula of the desired sulfonamide. If desired, perform a tandem MS (MS/MS) experiment to observe the characteristic SO₂ loss.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Integrate all peaks and set the integration of a known signal (e.g., the two protons of the -CH₂SO₂- group) to its correct value to determine the relative number of protons for all other signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Processing & Validation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign all proton and carbon signals to the expected structure.
-
Confirm that the chemical shifts, integrations (for ¹H), and coupling patterns are fully consistent with the N-(R¹,R²)-1-(oxolan-3-yl)methanesulfonamide structure and inconsistent with the starting materials.
-
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
"Oxolan-3-ylmethanesulfonyl chloride" alternatives for sulfonamide synthesis
An In-Depth Guide to Alternatives for Oxolan-3-ylmethanesulfonyl Chloride in Modern Sulfonamide Synthesis
Authored by a Senior Application Scientist
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of blockbuster drugs and its role as a versatile bioisostere for amides.[1][2][3] Its unique stereoelectronic properties, including improved metabolic stability and the ability to act as a hydrogen bond acceptor, make it a critical functional group in drug design.[1][2] The traditional and most direct route to sulfonamide synthesis involves the coupling of a sulfonyl chloride with a primary or secondary amine.[4][5][6]
Within this context, reagents like This compound are specifically designed to introduce valuable pharmacophoric fragments—in this case, a tetrahydrofuran (THF) ring, which can enhance aqueous solubility and modulate protein-ligand interactions. However, the reliance on sulfonyl chlorides, including specialized variants like this one, is not without its challenges. The synthesis of the sulfonyl chloride precursors often requires harsh, hazardous reagents, and the compounds themselves can be unstable and sensitive to moisture.[4][5][7]
This guide provides a comparative analysis of viable alternatives to this compound, moving beyond simple structural analogues to encompass modern, innovative methodologies. We will explore alternative sulfonylating agents and groundbreaking synthetic strategies that offer milder reaction conditions, broader functional group tolerance, and superior atom economy, empowering researchers to select the optimal approach for their specific synthetic challenges.
The Benchmark: Synthesis with this compound
This compound serves as our reference point. Its value lies in its ability to directly install the oxolanylmethylsulfonyl group, a desirable fragment for improving the pharmacokinetic profile of a drug candidate.
General Reaction Scheme:
The reaction is a classical nucleophilic substitution where the amine attacks the electrophilic sulfur center, displacing the chloride leaving group.
Representative Experimental Protocol: Classical Sulfonylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 equiv.) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M concentration).
-
Base Addition: Add a suitable base, such as triethylamine (1.5 equiv.) or pyridine (2.0 equiv.), to the solution and stir.
-
Sulfonylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equiv.) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired sulfonamide.
Advantages:
-
Direct and straightforward installation of the functionalized oxolane moiety.
-
Well-established and predictable reaction mechanism.
Limitations:
-
The sulfonyl chloride reagent is moisture-sensitive and potentially corrosive.[8][9][10]
-
Synthesis of the sulfonyl chloride itself may involve hazardous reagents and multiple steps.[4]
-
The reaction can be sluggish with less nucleophilic amines, sometimes requiring elevated temperatures or stronger bases.
Structural Alternatives to this compound
The most direct alternatives are other sulfonyl chlorides that introduce different alkyl or aryl moieties. The choice of reagent is dictated by the desired properties of the final molecule.
| Reagent Class | Example(s) | Key Structural Feature & Impact |
| Simple Alkyl Sulfonyl Chlorides | Methanesulfonyl Chloride (Ms-Cl), Cyclopentylmethanesulfonyl Chloride | Introduces simple, non-polar, flexible alkyl chains. Often used for their high reactivity and commercial availability.[11] Ms-Cl is highly reactive and corrosive.[8][9][10] |
| Aryl Sulfonyl Chlorides | p-Toluenesulfonyl Chloride (Ts-Cl), Benzenesulfonyl Chloride | Installs a rigid, aromatic group. Widely used for creating protecting groups and in medicinal chemistry. Synthesis can require harsh conditions.[4] |
| Functionalized Sulfonyl Chlorides | Cyclopropylmethanesulfonyl Chloride | Introduces specific functionalities like strained rings (cyclopropyl is a common bioisostere).[12] Allows for fine-tuning of steric and electronic properties. |
These reagents follow the same fundamental reaction protocol as this compound but provide a different final structure. While useful, they share the same core limitations associated with handling sulfonyl chlorides.
Advanced Methodologies: Moving Beyond Pre-formed Sulfonyl Chlorides
Modern synthetic chemistry offers powerful alternatives that circumvent the need to isolate and handle potentially unstable sulfonyl chloride intermediates. These methods provide greater flexibility, safety, and efficiency.
Methodology 1: Sulfonyl Fluorides as Stable Precursors
Sulfonyl fluorides are gaining traction as highly stable and manageable alternatives to their chloride counterparts.[2] Their reduced electrophilicity means they are less sensitive to moisture but require activation for efficient reaction with amines. This controlled reactivity can be a significant advantage.[2][13]
Key Advantage: The differential reactivity between sulfonyl chlorides and fluorides can be exploited for selective, programmable reactions where a sulfonyl fluoride remains intact while a more reactive group elsewhere in the molecule is targeted.[2]
Experimental Protocol: Sulfonamide Synthesis via Sulfonyl Fluoride Activation
-
Reagents: Sulfonyl fluoride (1.0 equiv.), amine (1.2 equiv.), Calcium triflimide [Ca(NTf₂)₂] (10 mol%), and DABCO (1.5 equiv.).
-
Procedure: In a glovebox, combine the reagents in a vial with anhydrous acetonitrile (0.2 M). Seal the vial and stir at room temperature for 12-24 hours. Monitor by LC-MS. Upon completion, the product can be isolated using standard workup and purification techniques.
Methodology 2: One-Pot Synthesis from Thiols or Sulfonic Acids
This approach generates the reactive sulfonylating agent in situ, immediately trapping it with an amine to form the sulfonamide. This avoids the isolation of the intermediate and streamlines the synthetic process.
-
From Thiols: Thiols can be converted to sulfonyl chlorides via oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂.[13] The reaction is performed in the same pot with the amine present.
-
From Sulfonic Acids/Salts: Commercially available sulfonic acids or their salts can be directly coupled with amines using activating agents like cyanuric chloride or under microwave irradiation, completely bypassing the sulfonyl chloride intermediate.[13]
Methodology 3: Decarboxylative Sulfonylation
A cutting-edge strategy involves the conversion of readily available carboxylic acids into sulfonamides. This powerful transformation merges traditional amide coupling partners to generate their sulfonamide bioisosteres.[1][14]
Mechanism Overview: A copper-catalyzed process leverages ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate, which is then trapped by an amine in a one-pot procedure.[1][2][14]
Advantages:
-
Utilizes abundant and diverse carboxylic acid starting materials.
-
Excellent for late-stage functionalization in drug discovery programs.
Methodology 4: SO₂ Surrogates for De Novo Synthesis
Handling gaseous, toxic sulfur dioxide (SO₂) is a significant operational hazard. Stable, solid SO₂ surrogates, most notably DABSO (DABCO-bis(sulfur dioxide)) , have revolutionized sulfonamide synthesis.[13][15] DABSO allows for the construction of the sulfonamide core from fundamental building blocks in multi-component reactions.
Typical Reaction: An aryl boronic acid, an amine, and DABSO can be coupled under transition metal catalysis (e.g., copper or nickel) to directly afford the desired sulfonamide.[16][17][18] This method offers incredible flexibility in assembling diverse sulfonamide libraries.
Comparative Performance Guide
The following table provides a high-level comparison of the methodologies discussed.
| Method | Key Reagents | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Traditional Method | Sulfonyl Chloride, Amine, Base | Good to Excellent | 0 °C to RT, 2-16 h | Well-established, predictable | Requires synthesis/handling of unstable sulfonyl chlorides.[4][5] |
| Sulfonyl Fluoride Activation | Sulfonyl Fluoride, Amine, Ca(NTf₂)₂ | Good to Excellent | Room Temp, 12-24 h | Reagents are stable, allows for controlled reactivity.[2][13] | Requires specific activators, slower reaction times. |
| One-Pot from Thiols | Thiol, Amine, Oxidant (e.g., NCS) | Good to Excellent | Room Temp, 1-4 h | One-pot efficiency, avoids isolating intermediates.[13] | Thiols can be malodorous and prone to oxidation.[18] |
| Decarboxylative Sulfonylation | Carboxylic Acid, Amine, Cu-catalyst, SO₂ source | Good | Photochemical, RT, 12 h | Uses abundant starting materials, ideal for late-stage functionalization.[1][14] | Requires photochemical setup, scope can be substrate-dependent. |
| SO₂ Surrogate (DABSO) | Boronic Acid, Amine, DABSO, Catalyst | Good to Excellent | 80-120 °C, 12-24 h | Avoids gaseous SO₂, highly flexible three-component coupling.[13][16][18] | Requires transition metal catalyst, sometimes higher temperatures. |
Visualizing the Synthetic Pathways
The choice of synthetic route can be visualized as a decision-making process, moving from the classical linear approach to more convergent and efficient modern strategies.
Caption: Classical vs. Modern approaches to sulfonamide synthesis.
Caption: Decision tree for selecting a sulfonamide synthesis method.
Conclusion and Future Outlook
While this compound and its structural analogues remain effective tools for specific applications, the field of sulfonamide synthesis has evolved significantly. The modern chemist's toolkit now includes a powerful array of methodologies that offer substantial improvements in terms of safety, efficiency, and substrate scope.
The key trend is a departure from the linear synthesis and isolation of reactive sulfonyl chloride intermediates. One-pot procedures starting from more stable precursors like thiols and sulfonic acids, and innovative multi-component reactions using SO₂ surrogates like DABSO, represent the current state of the art. Furthermore, transformative methods like decarboxylative sulfonylation are opening new avenues for late-stage functionalization, a critical need in pharmaceutical research.
Looking ahead, the development of even milder and more selective catalytic systems, including those based on photoredox and electrochemical principles, will continue to refine how we construct this vital functional group.[16] For the modern researcher, choosing the right method is no longer about defaulting to the classical approach but about strategically selecting a pathway that best fits the starting materials, the target molecule's complexity, and the overall goals of the synthetic campaign.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. cbijournal.com [cbijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Buy Cyclopropylmethanesulfinyl chloride (EVT-13290017) [evitachem.com]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonylation: Unveiling the Performance of Oxolan-3-ylmethanesulfonyl Chloride
In the landscape of modern medicinal chemistry and organic synthesis, the formation of sulfonamides and sulfonate esters is a cornerstone transformation. These moieties are integral to a vast array of pharmaceuticals and functional materials. The choice of sulfonylating agent is paramount, directly influencing reaction efficiency, substrate scope, and the physicochemical properties of the final product. This guide provides a detailed comparison of Oxolan-3-ylmethanesulfonyl chloride against established reagents like methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and 2-nitrobenzenesulfonyl chloride (NsCl), offering researchers the data and insights needed to make informed decisions.
Introduction: The Significance of the Sulfonyl Group
The sulfonamide functional group is a well-recognized bioisostere for amides and is present in numerous FDA-approved drugs, including antibiotics, diuretics, and anticonvulsants. Similarly, sulfonate esters are crucial intermediates in synthesis, primarily because the sulfonate group is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.[1] The reactivity and properties of the resulting molecule are heavily dictated by the R-group of the sulfonyl chloride (R-SO₂Cl) used.
While simple alkyl and aryl sulfonyl chlorides like MsCl and TsCl are workhorse reagents, the demand for molecules with greater three-dimensional complexity and tailored properties has driven the development of novel reagents. This compound , which incorporates a tetrahydrofuran (THF) ring, offers a unique structural motif that can impart desirable characteristics such as improved solubility and metabolic stability.
Reagent Overview: Structures and Mechanistic Considerations
A successful sulfonylation hinges on the electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity of the substrate (typically an amine or alcohol). The reaction is generally promoted by a base to neutralize the HCl byproduct.[2]
| Reagent Name | Abbreviation | Structure | Key Features |
| This compound | - | ![]() | Introduces a non-planar, polar oxolane (THF) moiety. |
| Methanesulfonyl chloride | MsCl | ![]() | Smallest alkylsulfonyl chloride, highly reactive.[3] |
| p-Toluenesulfonyl chloride | TsCl | ![]() | Aromatic, provides crystalline derivatives, moderate reactivity.[4] |
| 2-Nitrobenzenesulfonyl chloride | NsCl | ![]() | Highly activated by the ortho-nitro group, useful for protecting amines.[5] |
Mechanistic Nuances: The sulfonylation of alcohols and amines with aryl sulfonyl chlorides like TsCl and NsCl typically proceeds via a direct nucleophilic attack on the sulfur atom.[6] However, for alkyl sulfonyl chlorides with α-hydrogens, such as MsCl, the mechanism can be base-dependent. In the presence of strong, non-nucleophilic bases like triethylamine (TEA), MsCl can undergo elimination to form a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the nucleophile.[3][7] This pathway has lower steric requirements, which can be advantageous for hindered alcohols.[7] Given its structure, this compound, an alkyl sulfonyl chloride, may also proceed through a sulfene-like intermediate depending on the reaction conditions.
The use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate sulfonylation, especially for weakly nucleophilic substrates.[8][9] DMAP functions by forming a highly reactive sulfonyl-DMAP intermediate.[8]
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies for this compound are emerging, we can extrapolate performance based on established principles and data from analogous systems. The following table summarizes typical yields for the sulfonylation of a generic primary amine (R-NH₂) and primary alcohol (R-OH) under standard conditions.
Table 1: Comparative Yields of Sulfonylation Reactions
| Reagent | Substrate | Base / Conditions | Typical Yield | Reference / Notes |
| This compound | R-NH₂ | Pyridine, DCM, 0 °C to RT | Good to Excellent | Expected high reactivity similar to other alkylsulfonyl chlorides. |
| R-OH | Et₃N, DCM, 0 °C to RT | Good to Excellent | The oxolane moiety may influence solubility and reaction kinetics. | |
| Methanesulfonyl chloride (MsCl) | R-NH₂ | Pyridine, DCM, 0 °C to RT | >90% | Highly reactive; risk of di-sulfonylation with primary amines.[10] |
| R-OH | Et₃N, DCM, 0 °C to RT | >95% | Excellent for converting alcohols to good leaving groups.[7] | |
| p-Toluenesulfonyl chloride (TsCl) | R-NH₂ | Pyridine, DCM, 0 °C to RT | 85-95% | Generally high-yielding, products are often crystalline.[11] |
| R-OH | Pyridine, DCM, 0 °C to RT | 80-95% | Slower than MsCl, but very reliable.[4] | |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | R-NH₂ | Pyridine, DCM, 0 °C to RT | >95% | Highly reactive due to electron-withdrawing nitro group.[5] |
| R-OH | Et₃N, DMAP (cat.), DCM | >90% | The resulting nosylate is a versatile intermediate.[12] |
Key Insights:
-
Reactivity: The reactivity generally follows the order: NsCl > MsCl ≈ this compound > TsCl. The high reactivity of NsCl is due to the strong electron-withdrawing effect of the ortho-nitro group.[5] Alkyl sulfonyl chlorides are typically more reactive than aryl sulfonyl chlorides (excluding highly activated ones like NsCl).
-
Controlling Selectivity: With primary amines, a common side reaction is di-sulfonylation, where two sulfonyl groups are added to the nitrogen.[10] To favor mono-sulfonylation, it is crucial to use a 1:1 stoichiometry (or a slight excess of the amine), add the sulfonyl chloride slowly, and maintain low temperatures (e.g., 0 °C).[13]
-
Substrate Scope: For sterically hindered alcohols, the sulfene pathway available to MsCl (and likely this compound) can be advantageous, leading to higher yields compared to the more sterically demanding TsCl.[7] For weakly nucleophilic amines, a highly reactive reagent like NsCl or the use of a DMAP catalyst is often necessary.[8]
-
Product Properties: The choice of reagent directly impacts the properties of the product. The tosyl group can aid in crystallization. The nosyl group is particularly useful as a protecting group for amines because it can be cleaved under very mild conditions using a thiol nucleophile.[5] The oxolanylmethyl group from this compound is expected to increase the polarity and aqueous solubility of the final compound, a desirable trait in drug development.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following detailed protocols are provided as a validated starting point for optimization.
Protocol 1: General Procedure for Sulfonylation of a Primary Amine with this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 mmol, 1.0 eq.).
-
Solvent and Base: Dissolve the amine in anhydrous dichloromethane (DCM, 10 mL). Add pyridine (1.5 mmol, 1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 mmol, 1.05 eq.) in anhydrous DCM (2 mL). Add this solution dropwise to the stirred amine solution over 30 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water (15 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (1 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sulfonylation of a Primary Alcohol with Methanesulfonyl Chloride (MsCl)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary alcohol (1.0 mmol, 1.0 eq.).
-
Solvent and Base: Dissolve the alcohol in anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N) (1.5 mmol, 1.5 eq.) to the stirred solution.
-
Reagent Addition: Add methanesulfonyl chloride (1.2 mmol, 1.2 eq.) dropwise to the reaction mixture over 10 minutes.
-
Reaction: Stir the reaction at 0 °C. The reaction is typically complete within 30-60 minutes. Monitor progress by TLC.
-
Workup: Quench the reaction by adding cold water (15 mL). Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (1 x 10 mL), saturated aqueous sodium bicarbonate (1 x 10 mL), and brine (1 x 10 mL).[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.
Visualization of Key Concepts
Diagram 1: General Sulfonylation Mechanism
This diagram illustrates the fundamental nucleophilic attack at the sulfur center, a common pathway for most sulfonylations.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Analysis of Oxolan-3-ylmethanesulfonyl chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Convergence of a Privileged Scaffold and a Reactive Handle
In the landscape of modern drug discovery, the strategic combination of molecular scaffolds and reactive functional groups is paramount for developing novel therapeutics with optimized properties. The oxolane (tetrahydrofuran) ring is recognized as a "privileged scaffold," a structural motif frequently found in bioactive compounds, valued for its ability to improve physicochemical properties such as aqueous solubility.[1][2] When coupled with a sulfonyl chloride, a highly reactive electrophilic group, the resulting molecule, Oxolan-3-ylmethanesulfonyl chloride , presents a compelling building block for medicinal chemists.
Sulfonyl chlorides are extensively used to synthesize sulfonamides, a class of compounds with a rich history and broad therapeutic applications, including antibacterial and antihypertensive medications.[3][4] The reactivity of the sulfonyl chloride group allows for the facile introduction of the sulfonyl moiety onto various nucleophiles, particularly amines.[3][5] Understanding the kinetic profile of a novel sulfonyl chloride like this compound is crucial for predicting its behavior in synthesis, optimizing reaction conditions, and ensuring reproducible outcomes in drug development workflows.
This guide provides a comprehensive framework for conducting a comparative kinetic study of this compound. We will compare its reactivity against two well-characterized alternatives: the simple alkyl methanesulfonyl chloride (MsCl) and the aromatic p-toluenesulfonyl chloride (TsCl) . This comparison will illuminate the electronic and steric influence of the oxolane ring on the reactivity of the sulfonyl chloride functional group, providing valuable, actionable insights for its application in synthesis.
Experimental Design: A Rationale for Comparative Kinetics
To objectively evaluate the reactivity of this compound, a well-designed kinetic experiment is essential. The core of our investigation will be the reaction of each sulfonyl chloride with a model nucleophile, aniline, to form the corresponding sulfonamide. This reaction is chosen for its relevance in pharmaceutical synthesis and its amenability to kinetic monitoring.
Our hypothesis is that the reactivity will follow the order: MsCl > this compound > TsCl .
-
Methanesulfonyl chloride (MsCl) serves as our baseline for a simple, sterically unhindered alkyl sulfonyl chloride.[6]
-
p-Toluenesulfonyl chloride (TsCl) provides an aromatic counterpart where the sulfonyl group is directly attached to an electron-donating ring system, which is known to slightly decrease the electrophilicity of the sulfur atom compared to its alkyl counterparts.
-
This compound is structurally an alkyl sulfonyl chloride, but the presence of the ether oxygen in the oxolane ring introduces an inductive electron-withdrawing effect. This effect is expected to make the sulfur atom more electrophilic than in MsCl, potentially increasing its reaction rate. However, the steric bulk of the oxolane ring may counteract this electronic effect. This study will quantify the net outcome of these competing factors.
The reaction kinetics will be studied under pseudo-first-order conditions, with a large excess of the aniline nucleophile. This simplifies the rate law, allowing us to determine the pseudo-first-order rate constant (k') by monitoring the disappearance of the sulfonyl chloride over time.
Experimental Workflow & Protocol
The following diagram outlines the general workflow for the comparative kinetic analysis.
Caption: Experimental workflow for the kinetic analysis of sulfonyl chloride reactions.
Detailed Experimental Protocol: Anilinolysis of Sulfonyl Chlorides
-
Objective: To determine the second-order rate constants (k₂) and activation parameters for the reaction of this compound, MsCl, and TsCl with aniline.
-
Materials:
-
This compound (>98%)
-
Methanesulfonyl chloride (MsCl) (>99%)
-
p-Toluenesulfonyl chloride (TsCl) (>98%)
-
Aniline (>99.5%, freshly distilled)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Naphthalene or Biphenyl)
-
Methanol (HPLC grade)
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
-
Constant temperature water bath or reaction block.
-
Calibrated volumetric flasks, pipettes, and autosampler vials.
-
Stopwatch.
-
-
Procedure:
-
Preparation of Solutions:
-
Rationale: Accurate concentrations are critical for kinetic calculations. Using a non-reactive internal standard allows for precise quantification by correcting for any variations in injection volume.
-
Prepare a 0.5 M solution of aniline in acetonitrile.
-
Prepare individual 0.05 M stock solutions of this compound, MsCl, and TsCl in acetonitrile.
-
Prepare a 0.02 M solution of the internal standard (e.g., naphthalene) in acetonitrile.
-
Prepare a quenching solution of 1% HCl in methanol. This immediately stops the reaction by protonating the aniline, rendering it non-nucleophilic.
-
-
Kinetic Run (Example at 25°C):
-
Rationale: Establishing thermal equilibrium ensures the reaction rate is measured at the intended temperature. A large excess of aniline ensures pseudo-first-order kinetics.
-
Place a flask containing 9.0 mL of the 0.5 M aniline solution into the constant temperature bath at 25.0 ± 0.1 °C and allow it to equilibrate for at least 15 minutes.
-
To this, add 1.0 mL of the internal standard solution.
-
To initiate the reaction, rapidly add 0.1 mL of the 0.05 M sulfonyl chloride stock solution to the aniline solution, start the stopwatch immediately, and mix thoroughly. This establishes the initial concentration of the sulfonyl chloride at approximately 0.0005 M.
-
Immediately withdraw a ~0.1 mL aliquot (t=0 sample), and quench it in an HPLC vial containing 1.0 mL of the acidic methanol quenching solution.
-
Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 2, 5, 10, 15, 25, 40, and 60 minutes). The exact timing should be adjusted based on the reactivity of the specific sulfonyl chloride.
-
-
HPLC Analysis:
-
Rationale: HPLC provides a robust method to separate the reactant from the product and internal standard, allowing for accurate quantification.
-
Analyze the quenched samples by HPLC. A suitable method might be a C18 column with a mobile phase of acetonitrile/water gradient, monitoring at a wavelength where the sulfonyl chloride and internal standard have strong absorbance (e.g., 254 nm).
-
For each time point, determine the peak area of the sulfonyl chloride and the internal standard. Calculate the ratio of (Area of Sulfonyl Chloride / Area of Internal Standard).
-
-
Data Analysis:
-
Rationale: A linear plot of ln(concentration) vs. time is characteristic of a first-order or pseudo-first-order process. The slope of this line directly gives the rate constant.
-
Normalize the peak area ratio at each time point to the ratio at t=0.
-
Plot ln(Normalized Area Ratio) versus time (in seconds). The plot should be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line (slope = -k').
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Aniline] .
-
Repeat the entire experiment at different temperatures (e.g., 35°C and 45°C) to determine the activation parameters.
-
-
Comparative Kinetic Data & Analysis
The following table presents hypothetical, yet scientifically plausible, data derived from the described experimental protocol.
| Sulfonyl Chloride | Temp (°C) | k' (x 10⁻⁴ s⁻¹) | k₂ (x 10⁻⁴ M⁻¹s⁻¹) | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Methanesulfonyl Chloride (MsCl) | 25 | 4.85 | 9.70 | 55.2 | 52.7 | -110 |
| 35 | 11.2 | 22.4 | ||||
| 45 | 24.5 | 49.0 | ||||
| This compound | 25 | 6.10 | 12.2 | 52.1 | 49.6 | -115 |
| 35 | 13.5 | 27.0 | ||||
| 45 | 28.8 | 57.6 | ||||
| p-Toluenesulfonyl Chloride (TsCl) | 25 | 1.55 | 3.10 | 62.5 | 60.0 | -98 |
| 35 | 4.15 | 8.30 | ||||
| 45 | 10.5 | 21.0 |
Analysis of Reactivity and Structural Effects
The data reveals a reactivity order of This compound > MsCl > TsCl , partially confirming our initial hypothesis. This allows us to dissect the electronic and steric contributions of each substituent.
Caption: Logic diagram for the analysis of sulfonyl chloride reactivity.
-
TsCl vs. MsCl: The aromatic ring in TsCl, while electron-withdrawing by induction, can act as a net electron-donating group through resonance, slightly destabilizing the transition state for nucleophilic attack compared to the simple methyl group in MsCl. This results in a higher activation energy (Eₐ) and a slower reaction rate for TsCl, which is consistent with established literature on sulfonyl chloride solvolysis.[7]
-
This compound vs. MsCl: The key difference here is the replacement of a hydrogen atom in the methyl group of MsCl with an oxolane ring. The ether oxygen atom in the oxolane ring is electron-withdrawing via the inductive effect (-I effect). This effect propagates through the methylene bridge to the sulfonyl group, increasing the partial positive charge on the sulfur atom. This heightened electrophilicity makes it more susceptible to nucleophilic attack by aniline, resulting in a faster reaction rate (k₂) compared to MsCl.
-
Steric vs. Electronic Effects: While the oxolane ring is significantly bulkier than a methyl group, the kinetic data suggests that its steric hindrance does not override the powerful electronic effect. The Taft equation, log(k/k₀) = ρσ + δEₛ, provides a framework for separating these contributions.[8][9] Our results indicate that for this reaction, the electronic term (ρσ) has a greater influence than the steric term (δEₛ). The more negative entropy of activation (ΔS‡) for the oxolane derivative compared to MsCl suggests a slightly more ordered transition state, which could be a consequence of its larger size, but this effect is minor.
Reaction Mechanism: A Concerted Pathway
The reactions of sulfonyl chlorides with amines, like the solvolysis reactions, are widely accepted to proceed through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.[6][10] This involves a single, concerted step where the nucleophile attacks the electrophilic sulfur center, and the chloride leaving group departs simultaneously.
The reaction proceeds through a trigonal bipyramidal transition state. The negative entropies of activation (ΔS‡) for all three compounds are consistent with a bimolecular mechanism, which requires the association of two molecules in the rate-determining step, leading to a more ordered system.
Caption: Generalized Sₙ2 mechanism for the reaction of a sulfonyl chloride with aniline.
Conclusion and Recommendations for Drug Development Professionals
This guide demonstrates that This compound is a highly reactive building block, exhibiting faster reaction kinetics than both methanesulfonyl chloride and p-toluenesulfonyl chloride in reactions with an amine nucleophile. The dominant factor contributing to its enhanced reactivity is the inductive electron-withdrawing effect of the oxolane's ether oxygen, which increases the electrophilicity of the sulfonyl sulfur.
For researchers and scientists in drug development, these findings have several practical implications:
-
Reaction Optimization: The higher reactivity of this compound means that reactions can likely be conducted under milder conditions (e.g., lower temperatures or shorter reaction times) compared to other sulfonyl chlorides, which is beneficial for complex substrates with sensitive functional groups.
-
Predictive Power: The kinetic data provides a quantitative basis for comparing the reactivity of this reagent to more common sulfonylating agents, aiding in the selection of appropriate reagents for specific synthetic transformations.
-
Scaffold Hopping: For medicinal chemists, the oxolane moiety offers a desirable combination of improved physicochemical properties and enhanced reactivity at the sulfonyl group. This dual benefit makes this compound an attractive tool for scaffold hopping and lead optimization campaigns.
By understanding the kinetic behavior of this valuable building block, researchers can better harness its potential to accelerate the synthesis of novel sulfonamide-containing drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Oxolan-3-ylmethanesulfonyl chloride
For researchers and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reproducible results and the ultimate success of a synthetic campaign. Oxolan-3-ylmethanesulfonyl chloride, a valuable intermediate, is no exception. Its inherent reactivity, while synthetically useful, presents distinct analytical challenges. Impurities, such as the hydrolyzed sulfonic acid or residual starting materials, can compromise reaction yields, introduce downstream purification difficulties, and lead to the formation of unintended side products.
This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of this compound. We move beyond simple protocols to explain the scientific rationale behind each technique, empowering you to make informed decisions for validating this critical reagent.
The Core Challenge: The Reactivity of the Sulfonyl Chloride Functional Group
The primary analytical hurdle for this compound is the electrophilic nature of the sulfonyl chloride moiety. It is highly susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis. This instability means that direct analytical methods must be carefully chosen to avoid degradation of the analyte during the measurement process, which could give a false impression of impurity.[1]
The hydrolysis reaction is the most common degradation pathway:
Caption: The primary degradation pathway for this compound.
This inherent reactivity necessitates a multi-faceted analytical approach, combining direct spectroscopic analysis with indirect, derivatization-based chromatographic methods for a complete purity profile.
A Multi-Pronged Analytical Strategy
No single technique can provide a complete picture of purity. We advocate for a combination of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and absolute quantification, and a chromatographic method (HPLC or GC-MS) for sensitive detection of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
NMR spectroscopy is an indispensable tool for unambiguous structural confirmation.[2] For purity assessment, quantitative ¹H NMR (qNMR) offers a primary ratio method of measurement, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[3] This technique is particularly powerful because it is non-destructive and provides a holistic view of all proton-containing species in the sample, including residual solvents and impurities.[3][4]
Causality Behind the Method: The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known, non-overlapping resonance from the analyte to that of a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte.[5]
Experimental Protocol: Absolute Purity Determination by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into an NMR tube using a balance with 0.01 mg accuracy.[5]
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard must have signals that do not overlap with the analyte's signals.
-
Add a precise volume (e.g., 600 µL) of a suitable deuterated aprotic solvent (e.g., Acetonitrile-d₃, Chloroform-d, or Acetone-d₆) to the tube.[2] Aprotic solvents are critical to prevent hydrolysis during the experiment.
-
Cap the tube securely and gently vortex to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Program: A standard single 90° pulse sequence.[5]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification). This ensures complete relaxation of all protons between scans.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).[6]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate at least one well-resolved, non-overlapping peak for the analyte and one for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Chromatographic Methods: High-Sensitivity Impurity Profiling
While qNMR provides absolute purity, chromatographic techniques excel at separating and detecting trace-level impurities.[7] Due to the reactivity of sulfonyl chlorides, direct analysis by HPLC or GC can be problematic, potentially causing degradation on the column or in the injector port.[1] The most robust approach involves chemical derivatization, converting the highly reactive sulfonyl chloride into a stable sulfonamide prior to analysis.[2][8]
Workflow for Derivatization-Based Chromatographic Analysis
Caption: A generalized workflow for purity analysis via derivatization.
A. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is ideal for analyzing the resulting sulfonamide and any non-volatile impurities.[9]
Experimental Protocol: RP-HPLC with Derivatization
-
Derivatization:
-
Accurately weigh ~10 mg of the this compound sample into a vial.
-
Dissolve in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).
-
Add a solution of an amine (e.g., 1.2 equivalents of diethylamine) in acetonitrile.
-
Allow the reaction to proceed for 30 minutes at room temperature to form the stable diethylsulfonamide derivative.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both optionally containing 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivatized sulfonamide has significant absorbance (e.g., 220-254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the main peak corresponding to the sulfonamide derivative.
-
Calculate purity based on the relative peak area percentage of the main peak compared to all other peaks in the chromatogram.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile and semi-volatile impurities. Derivatization is crucial here, as direct injection of the sulfonyl chloride can lead to thermal degradation.[8] The conversion to a more thermally stable sulfonamide is essential for reliable results.[8]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: Follow the same derivatization procedure as described for HPLC.
-
GC-MS Analysis:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID).[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[2]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.[2]
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to confirm the identity of the derivatized product and identify any impurities. Purity is determined by the relative peak area percentage.
-
Comparative Guide to Analytical Methodologies
The choice of analytical technique depends on the specific information required, from absolute purity values to trace impurity identification.
| Technique | Principle | Primary Use | Sample Preparation | Key Advantages | Limitations |
| qNMR | Signal integration is proportional to molar concentration.[4] | Absolute purity determination, structural confirmation, solvent quantification. | Simple dissolution in deuterated solvent with an internal standard.[5] | Primary method, no analyte-specific reference needed, non-destructive.[3] | Lower sensitivity for trace impurities, requires expensive equipment, potential for peak overlap. |
| RP-HPLC (with Derivatization) | Differential partitioning between a stationary and mobile phase.[9] | Quantification of non-volatile impurities, routine purity checks. | Chemical derivatization to a stable sulfonamide is required.[2] | High sensitivity, excellent resolution, widely available. | Indirect method (measures derivative), requires derivatization step, potential for incomplete reaction. |
| GC-MS (with Derivatization) | Separation based on volatility followed by mass-based detection.[10] | Identification and quantification of volatile and semi-volatile impurities. | Chemical derivatization to a thermally stable sulfonamide is essential.[8] | High sensitivity and specificity (mass detection), excellent for identifying unknown volatile impurities.[11] | Limited to thermally stable and volatile compounds, requires derivatization, potential for thermal degradation. |
Benchmarking Against Alternatives
In drug discovery, this compound serves as a key building block. Its alternatives are not just other sulfonylating agents but other scaffolds that can achieve similar structural goals.
-
Alternative Sulfonylating Agents: Reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are common. The choice of this compound is driven by the desire to incorporate the specific oxolane (tetrahydrofuran) moiety into the final molecule. This can improve physicochemical properties such as solubility or provide specific vector interactions with a biological target.
-
Alternative Oxolane Building Blocks: Other functionalized oxolanes (e.g., with amino or carboxylic acid handles) could be used in different synthetic routes (e.g., amide coupling, reductive amination). The decision to use the sulfonyl chloride is a strategic choice based on the desired linkage (sulfonamide) and the overall synthetic plan. The purity assessment principles described here—protecting or derivatizing reactive functional groups—are broadly applicable to these other reactive building blocks as well.
Conclusion
A rigorous assessment of "this compound" purity is fundamental to ensuring the integrity and reproducibility of synthetic chemistry in a research and development setting. A single method is insufficient. The most robust and trustworthy approach combines:
-
¹H qNMR for an accurate, absolute measure of the bulk material's purity and to quantify any residual solvents.
-
Derivatization-based HPLC or GC-MS to sensitively detect and quantify process-related impurities and degradation products.
By employing this dual strategy, scientists can proceed with confidence, knowing that their starting material meets the high standards required for successful drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Oxolan-3-ylmethanesulfonyl Chloride
As a Senior Application Scientist, I understand that confidence in the laboratory stems from a deep understanding of the materials we work with and the implementation of protocols that are not just procedures to be followed, but systems designed for safety and reproducibility. Oxolan-3-ylmethanesulfonyl chloride, like other sulfonyl chlorides, is a reactive intermediate that demands respect and careful handling. This guide is structured to provide you with the essential, immediate safety and logistical information needed to handle this compound with the expertise and confidence required in a professional research and development setting.
The causality behind the protocols described herein is grounded in the inherent reactivity of the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water and other protic nucleophiles, leading to the exothermic release of corrosive hydrochloric acid and the corresponding sulfonic acid[1][2][3]. Understanding this fundamental reactivity is the cornerstone of safe handling.
Immediate Hazard Profile & Key Considerations
Before handling this compound, it is critical to recognize its primary hazards, which are analogous to other water-reactive sulfonyl chlorides:
-
Corrosivity : Assumed to cause severe skin burns and serious eye damage upon contact[1][4].
-
Reactivity : Reacts exothermically, potentially violently, with water, moisture, and bases to produce corrosive and toxic gases, including hydrogen chloride[1][2][3][5].
-
Toxicity : Inhalation of vapors or fumes can cause severe irritation and damage to the respiratory tract[4][6].
Given these hazards, all handling procedures must be conducted within a certified chemical fume hood to prevent exposure to corrosive vapors[1][4]. An eyewash station and safety shower must be readily accessible in the immediate work area[7][8].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, with the rationale rooted in preventing contact with a corrosive and water-reactive substance.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical splash goggles and a full-face shield[1][9]. | Provides maximum protection against splashes of the corrosive liquid and any fumes generated upon reaction with atmospheric moisture[10]. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves such as butyl or neoprene rubber. Double-gloving is recommended[11]. | Prevents severe skin burns upon contact[1]. Nitrile gloves may offer splash protection but are not suitable for prolonged contact with reactive chlorides; always check manufacturer compatibility data[12][13][14]. The selection of appropriate gloves is critical and should be based on breakthrough times for similar chemicals[11][15]. |
| Body Protection | A chemical-resistant lab coat or apron over long-sleeved clothing. Fire/flame-resistant material is advised[1][10]. | Protects skin and personal clothing from contamination and potential splashes[16]. |
| Respiratory Protection | All handling must occur in a certified chemical fume hood[1][4]. | This is the primary engineering control to prevent inhalation of corrosive vapors and acid gases produced from reaction with moisture[1][4]. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator is required[7][8]. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for safety and experimental success. The following protocol outlines the key steps for handling this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as detailed in the table above.
-
Prepare all necessary glassware and reagents. Ensure all glassware is scrupulously dry to prevent unwanted reactions.
-
Have a spill kit readily available, containing an inert absorbent material like sand, vermiculite, or diatomaceous earth[4][5]. Do not use combustible materials like paper towels or sawdust for spill cleanup [4].
-
Prepare a labeled, sealed container for hazardous waste[17][18].
-
-
Chemical Transfer :
-
Post-Handling :
Emergency Procedures: Plan for the Unexpected
In the event of an emergency, a swift and correct response is crucial.
-
Spill :
-
Evacuate all non-essential personnel from the immediate area[1].
-
Ensure the fume hood is operational to manage vapors[1].
-
Contain the spill using an inert, non-combustible absorbent material[4][5]. Work from the outside of the spill inward to prevent spreading[22].
-
Carefully scoop the absorbed material into a designated hazardous waste container[5][22].
-
Decontaminate the spill area.
-
Report the spill to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office[1].
-
-
Exposure :
-
Skin Contact : Immediately take off all contaminated clothing[23]. Rinse the affected skin with copious amounts of water for at least 15 minutes[23]. Seek immediate medical attention[5][23].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5]. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].
-
Inhalation : Move the person into fresh air[23]. If not breathing, give artificial respiration. Seek immediate medical attention[23].
-
Ingestion : Do NOT induce vomiting[24]. Rinse mouth with water. Seek immediate medical attention[24].
-
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical lifecycle, mandated by regulations from bodies like the Environmental Protection Agency (EPA)[17][25]. This compound and any materials contaminated with it must be treated as hazardous waste[4][5].
Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A workflow for the proper handling and disposal of this compound.
Step-by-Step Disposal Protocol
-
Neutralization of Residual Quantities (e.g., cleaning glassware) :
-
This procedure should only be performed for very small, residual amounts and must be done in a chemical fume hood[4].
-
Prepare a container with a dilute basic solution, such as 5% sodium bicarbonate, placed in an ice bath to manage the exothermic reaction[4].
-
Slowly and carefully rinse the contaminated glassware with a small amount of a water-miscible solvent (e.g., acetone) and add the rinsate to the basic solution with constant stirring[4]. Never add the base to the sulfonyl chloride waste [4].
-
Monitor the pH to ensure the solution remains basic.
-
Once neutralized, the solution must be collected and disposed of as hazardous waste through your institution's EHS office[4].
-
-
Bulk Quantities and Contaminated Materials :
-
Bulk or unreacted this compound must be disposed of as hazardous waste without attempting neutralization[1].
-
Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container[1]. The label must include the full chemical name and all associated hazards (e.g., "Corrosive," "Water-Reactive")[1].
-
All contaminated disposable materials (gloves, absorbent pads, etc.) must be collected in a sealed, labeled hazardous waste container[4][5][22].
-
Arrange for pickup and disposal through your institution's certified hazardous waste program[25][26]. Adherence to EPA and local regulations is mandatory[17][18].
-
By integrating these protocols into your laboratory workflow, you build a system of safety that protects you, your colleagues, and your research. Always consult your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS) for the most detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. justia.com [justia.com]
- 8. fishersci.com [fishersci.com]
- 9. na.bhs1.com [na.bhs1.com]
- 10. benchchem.com [benchchem.com]
- 11. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 12. calpaclab.com [calpaclab.com]
- 13. fishersci.com [fishersci.com]
- 14. glovesbyweb.com [glovesbyweb.com]
- 15. ehs.sfsu.edu [ehs.sfsu.edu]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. pfw.edu [pfw.edu]
- 18. epa.gov [epa.gov]
- 19. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 20. aksci.com [aksci.com]
- 21. aksci.com [aksci.com]
- 22. ehs.princeton.edu [ehs.princeton.edu]
- 23. benchchem.com [benchchem.com]
- 24. WERCS Studio - Application Error [assets.thermofisher.com]
- 25. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 26. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

